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  • Product: 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1934794-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine: A Versatile Building Block for Drug Discovery

This technical guide provides a comprehensive overview of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will del...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic pathway, and its significant potential in the synthesis of novel therapeutics, grounded in established chemical principles and supported by relevant literature.

Core Compound Identification and Properties

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a disubstituted derivative of the 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole. The strategic placement of the chloro and iodo substituents on this privileged heterocyclic core makes it a highly valuable and reactive building block for the synthesis of a diverse array of more complex molecules, particularly in the realm of medicinal chemistry.

PropertyValueSource
CAS Number 1934794-74-7[1]
Molecular Formula C₇H₄ClIN₂[1]
Molecular Weight 278.48 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds
Purity Typically >95%[1]
Storage Refrigerated storage recommended[1]

Strategic Synthesis of the Scaffold

A common strategy for the construction of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold involves the cyclization of appropriately substituted pyridine precursors. One such method is the Bartoli indole synthesis or related cyclization strategies starting from a substituted 3-nitropyridine.

Proposed Synthetic Workflow:

The synthesis would likely commence with a commercially available and suitably substituted pyridine, followed by the construction of the pyrrole ring, and subsequent regioselective halogenations.

G cluster_0 Step 1: Pyrrolo[2,3-c]pyridine Formation cluster_1 Step 2: Regioselective Chlorination cluster_2 Step 3: Regioselective Iodination A Substituted 3-Nitropyridine B 1H-pyrrolo[2,3-c]pyridine A->B Cyclization (e.g., Bartoli Indole Synthesis) C 1H-pyrrolo[2,3-c]pyridine D 5-Chloro-1H-pyrrolo[2,3-c]pyridine C->D Chlorinating Agent (e.g., NCS) E 5-Chloro-1H-pyrrolo[2,3-c]pyridine F 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine E->F Iodinating Agent (e.g., NIS)

Caption: Proposed synthetic workflow for 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine.

Experimental Considerations:
  • Step 1: Formation of the 1H-pyrrolo[2,3-c]pyridine core: The synthesis of the parent 6-azaindole scaffold can be achieved through various named reactions, with the Bartoli indole synthesis being a prominent example, which involves the reaction of a nitro-aromatic with a vinyl Grignard reagent. The choice of starting materials and reaction conditions would be critical to achieving a good yield of the core structure.

  • Step 2: Regioselective Chlorination: The introduction of a chlorine atom at the C5 position of the 1H-pyrrolo[2,3-c]pyridine ring is the next crucial step. Electrophilic aromatic substitution reactions on the pyridine ring of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring. However, the use of N-chlorosuccinimide (NCS) is a common method for the chlorination of such heterocyclic systems. The regioselectivity will be directed by the electronic properties of the bicyclic system.

  • Step 3: Regioselective Iodination: The final step is the introduction of an iodine atom at the C2 position of the pyrrole ring. The pyrrole ring is generally more electron-rich than the pyridine ring and thus more susceptible to electrophilic substitution. N-iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations. The C2 position of the pyrrole ring in related azaindole systems is often the most nucleophilic, leading to the desired regioselectivity.

Reactivity and Applications in Drug Discovery

The true value of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine lies in its potential for diversification through modern cross-coupling reactions. The presence of two distinct halogen atoms at specific positions allows for selective and sequential functionalization, making it an ideal scaffold for building molecular complexity.

The pyrrolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors for the treatment of cancer. The ability to append various substituents to this core allows for the fine-tuning of a compound's pharmacological properties.

Key Reactions and Their Significance:

The differential reactivity of the C-I and C-Cl bonds is a key feature of this building block. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the 2-position, while leaving the 5-position available for subsequent transformations.

G cluster_0 Suzuki Coupling (C-C bond formation) cluster_1 Buchwald-Hartwig Amination (C-N bond formation) cluster_2 Sonogashira Coupling (C-C bond formation) A 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine C 2-Aryl/Alkenyl-5-chloro-1H-pyrrolo[2,3-c]pyridine A->C Pd Catalyst, Base E 2-Amino-5-chloro-1H-pyrrolo[2,3-c]pyridine A->E Pd Catalyst, Base G 2-Alkynyl-5-chloro-1H-pyrrolo[2,3-c]pyridine A->G Pd/Cu Catalysts, Base B Boronic Acid/Ester B->C D Amine D->E F Terminal Alkyne F->G

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Exploratory

Structural Elucidation and NMR Characterization of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Development

Executive Summary & Mechanistic Importance As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that serve as the backbone for next-generation therapeutics. Among these, the 6-azaindol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Importance

As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that serve as the backbone for next-generation therapeutics. Among these, the 6-azaindole (pyrrolo[2,3-c]pyridine) class is a privileged pharmacophore, widely deployed in the development of kinase inhibitors (such as Met kinase inhibitors)[1] and epigenetic modulators like LSD1 inhibitors[2].

The specific molecule 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1934794-74-7) is of paramount importance in medicinal chemistry. It functions as a highly versatile bifunctional building block[3]. The presence of two distinct halogens—iodine at the C2 position and chlorine at the C5 position—provides orthogonal reactivity. This allows chemists to perform sequential, chemoselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to build diverse, rationally designed drug libraries without the need for intermediate protecting group manipulations[3].

Orthogonal_Coupling A 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (Bifunctional Scaffold) B 1st Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) A->B C Chemoselective Oxidative Addition at C2-Iodine (High Reactivity) B->C D 5-Chloro-2-Substituted Intermediate C->D E 2nd Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) D->E F Activation of C5-Chlorine (Requires Elevated Temp/Ligand) E->F G 2,5-Disubstituted 6-Azaindole (Target Drug Candidate) F->G

Fig 1: Logical workflow of orthogonal functionalization utilizing the C2 and C5 halogens.

Principles of NMR Characterization for Halogenated Azaindoles

Accurate structural validation of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine requires a deep understanding of the quantum mechanical and electronic environments dictating its Nuclear Magnetic Resonance (NMR) behavior. Do not merely read the peaks; understand the causality behind them:

  • The Heavy Atom Effect (HAE) at C2: The substitution of iodine at the C2 position induces a profound diamagnetic shielding effect on the adjacent carbon nucleus. The large, highly polarizable electron cloud of iodine increases local electron density, shifting the 13 C resonance of C2 significantly upfield (typically to the 78–83 ppm range) compared to an unsubstituted pyrrole carbon (~125 ppm).

  • Inductive Deshielding at C5 and C7: The pyridine nitrogen (N6) exerts a strong electron-withdrawing inductive effect. Consequently, the C7 carbon and its attached proton (H7) are highly deshielded, appearing furthest downfield in both spectra. The chlorine atom at C5 further deshields the C5 carbon via its electronegativity.

  • Quadrupolar Relaxation of N1: The pyrrole NH proton appears as a broad singlet. This broadening is caused by the quadrupolar moment of the adjacent 14 N nucleus (Spin I=1 ) and intermediate chemical exchange rates. DMSO- d6​ is specifically chosen as the solvent because its high dielectric constant and hydrogen-bonding capability lock the NH proton, slowing the exchange rate enough to observe the signal clearly.

Quantitative Data: Spectral Assignments

The following tables summarize the standardized 1 H and 13 C NMR quantitative data for 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, synthesized from empirical substituent effects and azaindole core behavior.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCausality & Assignment Rationale
N1-H 11.80 - 12.10Broad Singlet (br s)1HHighly deshielded pyrrole N-H; broad due to 14 N quadrupolar relaxation.
C7-H 8.55 - 8.75Singlet (s)1HMaximum downfield shift due to adjacent pyridine N6 and bridgehead C7a.
C4-H 7.60 - 7.80Singlet (s)1HDeshielded by the aromatic ring current and adjacent C5-Cl.
C3-H 6.50 - 6.70Singlet (s)1HTypical pyrrole beta-proton; singlet due to C2-Iodine substitution.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeCausality & Assignment Rationale
C-5 140.0 - 143.0Quaternary (C-Cl)Deshielded by electronegative Chlorine and ortho-relationship to N6.
C-7a 137.0 - 139.0Quaternary (C)Bridgehead carbon, deshielded by adjacent N1.
C-7 134.0 - 136.0Methine (CH)Strong inductive deshielding from adjacent pyridine N6.
C-3a 127.0 - 129.0Quaternary (C)Bridgehead carbon, standard azaindole range.
C-4 114.0 - 117.0Methine (CH)Pyridine ring carbon, meta to N6.
C-3 101.0 - 104.0Methine (CH)Pyrrole beta-carbon, relatively electron-rich.
C-2 78.0 - 83.0Quaternary (C-I)Extreme upfield shift driven by the Heavy Atom Effect of Iodine.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition, the following protocol represents a self-validating system. Each step includes a diagnostic check to confirm experimental integrity before proceeding.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, preventing molecular aggregation that would otherwise cause signal broadening.

  • Validation Check: Ensure the solution is completely clear. Particulates will distort magnetic field homogeneity, leading to poor resolution. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning and Shimming
  • Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of DMSO- d6​ . Perform automated or manual shimming on the Z1, Z2, and Z3 gradients.

  • Causality: Shimming corrects local magnetic field inhomogeneities. A perfectly homogeneous field ensures that the Free Induction Decay (FID) lasts longer, resulting in sharp, highly resolved peaks after Fourier Transformation.

  • Validation Check: Observe the lock signal level. A stable, high lock level indicates good homogeneity. The TMS peak linewidth at half-height should be 1.0 Hz.

Step 3: 1 H NMR Acquisition
  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, and the relaxation delay (D1) to 1.0 second.

  • Causality: A 30-degree flip angle allows for rapid pulsing without saturating the spin system, while 16 scans provide an optimal Signal-to-Noise Ratio (SNR) for a 15 mg sample.

Step 4: 13 C NMR Acquisition
  • Action: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Set the number of scans (ns) to 1024, and the relaxation delay (D1) to 2.0–3.0 seconds.

  • Causality: Quaternary carbons (C2, C3a, C5, C7a) lack attached protons. Therefore, they do not benefit significantly from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures these nuclei fully relax back to equilibrium between pulses, preventing signal saturation and ensuring they are visible in the final spectrum.

NMR_Workflow S1 Sample Prep (15-20 mg in DMSO-d6) S2 Shimming & Tuning (Optimize Homogeneity) S1->S2 S3 1H NMR Acquisition (zg30, ns=16) S2->S3 S4 13C NMR Acquisition (zgpg30, ns=1024) S3->S4 S5 FID Processing (FT, Phase Corr.) S4->S5

Fig 2: Standardized self-validating workflow for NMR acquisition and processing.

References

  • Title: Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications, 2008) URL: [Link][1]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry (2024) URL: [Link][3]

  • Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Medicinal Chemistry Letters (2023) URL: [Link][2]

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Foundational

The Strategic Utility of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine in Advanced Drug Discovery: Properties, Synthesis, and Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to rational drug design. Among these, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a privileged scaffold, offering unique hydrogen-bonding capabilities and improved aqueous solubility compared to traditional indoles[1].

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a highly specialized, di-halogenated building block. By possessing two distinct halogens (iodine at C2 and chlorine at C5) with vastly different oxidative addition kinetics, this molecule allows for precise, orthogonal cross-coupling reactions. This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and strategic applications of this critical intermediate in the development of targeted therapeutics.

Physicochemical Profile

The electronic properties of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine are heavily influenced by the N6 pyridine nitrogen, which withdraws electron density from the fused pyrrole ring. This electron deficiency lowers the pKa of the pyrrole NH, enhancing its capacity as a hydrogen-bond donor in biological target binding while simultaneously altering its reactivity profile in basic synthetic conditions.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number 1934794-74-7[2]
Molecular Formula C 7​ H 4​ ClIN 2​ [2]
Molecular Weight 278.48 g/mol [2]
Boiling Point 415.4 ± 40.0 °C (Predicted)[3]
Storage Conditions 2-8 °C, inert atmosphere, dark and dry[2]
GHS Classification GHS07 (Warning: H302, H315, H319)[2]

Causality-Driven Synthetic Methodology

The synthesis of 2-iodo-azaindoles requires strict regiocontrol. Direct electrophilic halogenation often leads to mixtures or C3-halogenation. Therefore, a directed ortho-lithiation (DoM) strategy is the gold standard, as validated in[4].

Below is a self-validating, step-by-step protocol for generating the 2-iodo moiety on the 5-chloro-6-azaindole core.

Step 1: N-Sulfonylation (Protection & Direction)
  • Action: Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 1.2 eq) portion-wise, followed by p-Toluenesulfonyl chloride (TsCl, 1.1 eq).

  • Causality: The pyrrole NH is deprotonated to form a nucleophilic nitrogen anion. NaH is chosen to ensure complete, irreversible deprotonation. The bulky tosyl group is essential: it protects the nitrogen from electrophilic attack and sterically/electronically directs the subsequent lithiation exclusively to the C2 position.

  • Self-Validation: The cessation of H 2​ gas evolution visually confirms complete deprotonation before TsCl addition.

Step 2: Directed Lithiation and Electrophilic Iodination
  • Action: Cool the N-tosyl intermediate to -78 °C in anhydrous THF. Dropwise add Lithium diisopropylamide (LDA, 1.5 eq). Stir for 1 hour. Add a solution of Iodine (I 2​ , 1.5 eq) in THF.

  • Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the C2 carbon. The strict -78 °C environment is critical to prevent the kinetically favored C2-lithium species from undergoing unwanted ring-opening or intermolecular scrambling.

  • Self-Validation: The reaction is validated by quenching a small aliquot in D 2​ O; >95% deuterium incorporation at C2 via 1 H-NMR confirms successful lithiation. Quenching the main reaction with saturated aqueous Na 2​ S 2​ O 3​ neutralizes unreacted I 2​ , visually confirmed by the immediate disappearance of the deep red/brown iodine color.

Step 3: Deprotection
  • Action: Treat the crude 2-iodo-1-tosyl product with K 2​ CO 3​ in Methanol/Water at 50 °C.

  • Causality: Mild basic hydrolysis selectively cleaves the sulfonamide bond without risking the nucleophilic aromatic substitution (S N​ Ar) of the C5-chlorine or C2-iodine.

  • Self-Validation: LC-MS analysis will show a mass reduction corresponding to the loss of the tosyl group (-154 Da), confirming the isolation of the target 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine.

Orthogonal Functionalization Strategy

The true value of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine lies in its capacity for orthogonal functionalization. Because the carbon-iodine bond is significantly weaker and more reactive toward oxidative addition by Palladium(0) than the carbon-chlorine bond, chemists can perform sequential cross-couplings without the need for intermediate protecting group manipulations.

  • Primary Functionalization (C2): Suzuki-Miyaura or Sonogashira couplings occur rapidly at the C2-iodine under mild conditions (e.g., room temperature to 50 °C).

  • Secondary Functionalization (C5): The C5-chlorine remains intact during the first step and can subsequently be reacted under more forcing conditions (e.g., Buchwald-Hartwig amination using BrettPhos at 90 °C)[5].

G A 5-Chloro-2-iodo- 6-azaindole B C2-Functionalized Intermediate A->B Suzuki/Sonogashira (Fast at C2-I) C C2, C5-Bifunctionalized Target Compound B->C Buchwald/Suzuki (Slower at C5-Cl)

Figure 1: Orthogonal functionalization workflow of 5-Chloro-2-iodo-6-azaindole.

Applications in Medicinal Chemistry

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is an epigenetic eraser implicated in various cancers, particularly acute myeloid leukemia (AML). Recent breakthroughs in oncology have utilized the pyrrolo[2,3-c]pyridine scaffold to design highly potent, reversible LSD1 inhibitors[6]. By employing a scaffold-hopping strategy from a traditional pyridine core (e.g., GSK-354) to a bicyclic 6-azaindole, researchers successfully captured additional hydrophobic interactions with the Tyr761 residue in the LSD1 binding pocket, driving IC 50​ values down to the single-digit nanomolar range (<10 nM)[6].

G N1 Lead: GSK-354 (Pyridine Core) N2 Scaffold Hopping: Pyrrolo[2,3-c]pyridine N1->N2 Structural Optimization N3 Enhanced Hydrophobic Interactions (Tyr761) N2->N3 Binding Pocket Dynamics N4 Potent LSD1 Inhibitor (IC50 < 10 nM) N3->N4 in vitro Validation

Figure 2: Scaffold hopping logic for LSD1 inhibitor design using 6-azaindoles.

Potassium-Competitive Acid Blockers (P-CABs)

Beyond oncology, the 1H-pyrrolo[2,3-c]pyridine core has been heavily utilized in gastroenterology. have demonstrated that functionalizing this scaffold yields potent P-CABs capable of inhibiting H + /K + -ATPase, offering superior therapeutic profiles for acid-related diseases compared to traditional proton pump inhibitors[7].

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Retrieved from:[Link]

  • Mahindra, A., et al. (2020). Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. Journal of Medicinal Chemistry, 63(17), 9300–9315. Retrieved from:[Link]

  • Wang, Y., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395. Retrieved from:[Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical and Pharmaceutical Bulletin, 62(4), 336-342. Retrieved from:[Link]

  • Deau, E., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4706–4709. Retrieved from:[Link]

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Exploratory

Structural Characterization and X-ray Crystallography of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery Applications

Executive Summary In the landscape of modern structure-based drug design (SBDD), functionalized 6-azaindoles serve as critical bioisosteres for purines and indoles. Specifically, 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern structure-based drug design (SBDD), functionalized 6-azaindoles serve as critical bioisosteres for purines and indoles. Specifically, 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1934794-74-7) is a highly valued building block. The orthogonal reactivity of its C5-chlorine and C2-iodine substituents allows for precise, late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a cornerstone in the synthesis of kinase inhibitors and antiproliferative agents[1][2].

Understanding the exact 3D spatial arrangement, tautomeric state, and intermolecular interaction profile of this scaffold is paramount. This whitepaper provides a comprehensive, self-validating methodology for determining the crystal structure of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine using Single-Crystal X-ray Diffraction (SCXRD), detailing the causality behind experimental parameters and the crystallographic phenomena—such as halogen bonding—that govern its solid-state assembly.

Theoretical Framework & Supramolecular Causality

Molecular Geometry and Tautomerization

The pyrrolo[2,3-c]pyridine core is a fully conjugated, planar 10π -electron system. The position of the proton on the pyrrole nitrogen (N1) rather than the pyridine nitrogen (N6) is the thermodynamically preferred tautomer in the solid state, driven by the preservation of aromaticity in the six-membered ring. SCXRD is the definitive technique to unambiguously assign this tautomeric state by localizing the residual electron density of the N-H proton.

Halogen Bonding and Crystal Engineering

The solid-state packing of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is governed by a competition between classical hydrogen bonding and halogen bonding.

  • The σ -Hole Effect: Iodine is highly polarizable. The electron-withdrawing nature of the azaindole core depletes electron density along the extension of the C–I covalent bond, creating a localized region of positive electrostatic potential known as a σ -hole[3].

  • Interaction Hierarchy: This electrophilic σ -hole strongly attracts nucleophiles, such as the lone pair of the pyridine nitrogen of an adjacent molecule, forming a highly directional C−I⋯N halogen bond. Simultaneously, the pyrrole N-H acts as a classical hydrogen bond donor. The interplay between N−H⋯N and C−I⋯N interactions dictates the supramolecular architecture[3].

Interactions N1 Pyrrole N-H (Donor) N2 Pyridine N (Acceptor) N1->N2 Hydrogen Bond (Strong) I1 Iodine (C2) (Halogen Donor) I1->N2 Halogen Bond (Directional) Cl1 Chlorine (C5) (Halogen Acceptor/Donor) Cl1->Cl1 Type II Halogen Contact Pi π-System (Stacking) Pi->Pi π-π Stacking (Face-to-Face)

Dominant intermolecular interactions governing the crystal lattice assembly.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural data, every step from crystallization to refinement must include intrinsic quality control checkpoints.

SCXRD_Workflow A Compound Synthesis (CAS: 1934794-74-7) B Crystal Growth (Slow Evaporation) A->B C SCXRD Data Collection (100 K, Cu Kα) B->C D Structure Solution (SHELXT) C->D E Refinement & Validation (SHELXL / Olex2) D->E

Workflow for SCXRD analysis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine.
Phase 1: Crystal Growth via Solvent-Antisolvent Evaporation

Causality: The molecule possesses a highly polar hydrogen-bonding face and a hydrophobic halogenated face. A binary solvent system is required to balance solubility and induce controlled nucleation.

  • Dissolution: Dissolve 10 mg of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine in 1.5 mL of Ethyl Acetate (EtOAc) in a 4 mL glass vial. EtOAc disrupts intermolecular hydrogen bonds, ensuring complete solvation.

  • Antisolvent Layering: Carefully overlay with 1.5 mL of Hexane.

  • Controlled Evaporation: Puncture the vial cap with a 20-gauge needle. Leave undisturbed at 22 °C for 5–7 days. The slow diffusion of hexane into EtOAc decreases the dielectric constant of the medium, gently forcing the compound out of solution to form macroscopic crystals.

  • Self-Validation: Examine the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform optical extinction when rotated by 90°. If the crystal extinguishes in patches, it is macroscopically twinned and must be rejected.

Phase 2: SCXRD Data Collection

Causality: Data must be collected at cryogenic temperatures to minimize the Debye-Waller factor (thermal atomic vibrations). This enhances high-angle diffraction intensities, which is critical for resolving the exact position of the pyrrole hydrogen atom against the overwhelming electron density of the iodine atom.

  • Mounting: Coat a suitable crystal (approx. 0.15×0.10×0.05 mm) in Paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream. The rapid freezing prevents ice formation and locks the crystal lattice.

  • Irradiation: Utilize a microfocus Copper X-ray source (Cu K α , λ=1.54184 Å). Cu radiation provides stronger diffraction yields for small organic molecules compared to Molybdenum, though it necessitates rigorous empirical absorption corrections (e.g., SADABS) due to the high mass attenuation coefficient of Iodine.

Phase 3: Structure Solution and Refinement

Causality: Heavy atoms like Iodine can cause Fourier truncation ripples (ghost peaks of electron density). Robust refinement algorithms are required to model these artifacts and prevent false atomic assignments.

  • Phase Problem Resolution: Solve the structure using intrinsic phasing via SHELXT [4]. This algorithm excels at locating heavy atoms (I, Cl) first, using them to phase the rest of the lighter structural framework (C, N).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [4], operated through the Olex2 graphical user interface[5]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Hydrogen Treatment: Locate the pyrrole N-H proton in the difference Fourier map and refine it freely to validate the tautomer. Place aromatic C-H protons in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Self-Validation: A successful refinement is indicated by a Goodness-of-Fit (GooF) near 1.000, an R1​ value below 5%, and a featureless residual electron density map (highest peak <1.0e−/A˚3 , usually located near the iodine nucleus).

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine based on standard metrics for di-halogenated azaindole derivatives.

Table 1: Simulated Crystallographic Data and Refinement Metrics

ParameterValueCausality / Significance
Chemical Formula C 7​ H 4​ ClIN 2​ Confirms structural identity and purity.
Formula Weight 278.48 g/mol Used to calculate theoretical crystal density.
Temperature 100(2) KSuppresses thermal motion; improves resolution.
Wavelength 1.54184 Å (Cu K α )Maximizes absolute diffraction intensity.
Crystal System MonoclinicTypical for planar, asymmetric fused heterocycles.
Space Group P21​/c Centrosymmetric packing neutralizes macroscopic dipole moments.
Unit Cell Dimensions a=7.52 Å, b=12.05 Å, c=9.48 Å β=105.3∘ Defines the geometric boundaries of the repeating lattice motif.
Volume ; Z 828.5 Å 3 ; 4Indicates one molecule per asymmetric unit ( Z′=1 ).
Calculated Density ( ρ ) 2.23 g/cm 3 High density is characteristic of iodine-rich organic solids.
Absorption Coefficient ( μ ) 35.4 mm −1 Necessitates strict numerical absorption correction.
Final R Indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085 R1​<0.05 indicates a highly accurate structural model.
Goodness-of-Fit (GooF) on F2 1.045Values ≈1.0 validate the weighting scheme and error model.

Conclusion & Applications in Drug Design

The structural elucidation of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine via SCXRD provides more than just a 3D coordinate map; it maps the electrostatic potential of the molecule. By quantifying the exact bond lengths and angles of the C−I⋯N halogen bonds and N−H⋯N hydrogen bonds, computational chemists can accurately parameterize force fields for molecular docking.

When this scaffold is incorporated into a drug candidate, the iodine atom can be leveraged not just as a synthetic handle, but as a direct pharmacophore element. Halogen bonding is increasingly utilized to target specific backbone carbonyls in kinase hinge regions, offering a vector for binding affinity that is orthogonal to traditional hydrogen bonding[3]. Consequently, the crystallographic data derived from this protocol serves as a foundational asset for rational, structure-based drug discovery pipelines.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, 49(2), 225-241.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.[Link]

  • Kourbeli, V., Chatzopoulou, V., et al. (2021). "Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation." Molecules, 27(1), 214.[Link]

Sources

Foundational

Engineering the 6-Azaindole Core: Discovery, Synthesis, and Orthogonal Functionalization of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern drug discovery. By introducing a nitrogen atom into the benzenoid ring of a standard indole, medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern drug discovery. By introducing a nitrogen atom into the benzenoid ring of a standard indole, medicinal chemists can dramatically alter the physicochemical properties of a molecule—improving aqueous solubility, modifying the topological polar surface area (TPSA), and introducing novel hydrogen-bond acceptor vectors.

Among the most versatile building blocks in this class is 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1934794-74-7)[1]. This in-depth technical guide explores the structural rationale, synthetic methodologies, and downstream therapeutic applications of this critical intermediate, providing a self-validating framework for researchers working in targeted drug development.

The Logic of Orthogonal Reactivity

The true synthetic value of 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine lies in its programmable, chemoselective reactivity. The molecule features two distinct halogen handles (C2-iodo and C5-chloro) that exhibit vastly different kinetics during transition-metal-catalyzed cross-coupling.

Causality of Chemoselectivity: The bond dissociation energy of a typical aryl C–I bond is approximately 238 kJ/mol, whereas an aryl C–Cl bond is significantly stronger at ~339 kJ/mol. When exposed to a Palladium(0) catalyst, oxidative addition occurs exclusively at the weaker C2-iodo position at lower temperatures (e.g., 50–60 °C). The C5-chloro position remains completely inert under these conditions, acting as a stable synthetic placeholder.

Once the C2 position is functionalized, the reaction temperature can be elevated (e.g., 100–110 °C) in the presence of a more electron-rich ligand (such as SPhos or BrettPhos) to force oxidative addition at the C5-chloro bond. This enables the sequential, one-pot or two-step synthesis of highly complex, asymmetrically disubstituted 6-azaindoles without the need for intermediate protecting group manipulations ([2]).

G SM 5-Chloro-2-iodo- 6-azaindole Int 5-Chloro-2-aryl- 6-azaindole SM->Int Suzuki (C2) Pd(PPh3)4, 60°C Prod 5-Amino-2-aryl- 6-azaindole Int->Prod Buchwald (C5) Pd2(dba)3, 110°C

Fig 1: Orthogonal functionalization of the 5-chloro-2-iodo-6-azaindole scaffold.

Self-Validating Synthetic Methodology

While 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is commercially available ([1]), de novo synthesis from the unhalogenated 5-chloro-6-azaindole precursor is often required for isotopic labeling or custom derivative generation. The following protocol utilizes a directed ortho-lithiation strategy.

Protocol: Directed C2-Iodination of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
Phase 1: N-Boc Protection
  • Reagent Assembly: Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis & Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) at 0 °C.

  • Causality Check: N-Boc protection is non-negotiable. Without it, the highly acidic pyrrole N–H would rapidly quench any organolithium reagent added in the next step. Furthermore, the Boc carbonyl oxygen serves as a Lewis basic directing group to coordinate the lithium ion, forcing deprotonation exclusively at the adjacent C2 position.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar N–H starting material will cleanly convert to a higher-Rf spot. Quench with water, extract, and concentrate.

Phase 2: Directed Lithiation and Iodination
  • Cryogenic Setup: Dissolve the N-Boc protected intermediate in anhydrous Tetrahydrofuran (THF) and cool to strictly -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise over 15 minutes.

  • Causality Check: LDA is chosen over n-butyllithium (n-BuLi) to prevent unwanted halogen-metal exchange at the C5-chloro position. LDA is a strong, sterically hindered, non-nucleophilic base that selectively abstracts the C2 proton.

  • Electrophilic Quench: After 45 minutes of stirring at -78 °C, add a solution of elemental iodine (I₂, 1.2 equiv) in THF dropwise.

  • Validation (IPC): Quench an aliquot in saturated NH₄Cl. LC-MS should indicate a mass shift of +126 Da (addition of iodine minus one proton).

Phase 3: Deprotection
  • Cleavage: Treat the crude mixture with a 1:1 solution of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours to remove the Boc group.

  • Isolation: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield pure 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine.

Applications in Targeted Therapeutics (LSD1 Inhibition)

The 5-chloro-2-iodo-6-azaindole scaffold has been instrumental in the discovery of novel epigenetic modulators. Lysine-specific demethylase 1 (LSD1) is a critical enzyme in the epigenetic regulation of acute myelogenous leukemia (AML). Recent structure-activity relationship (SAR) campaigns have utilized the pyrrolo[2,3-c]pyridine core to design potent, reversible LSD1 inhibitors ([3]).

By utilizing the orthogonal coupling strategy described in Section 1, researchers can rapidly iterate on the C2 and C5 positions. The C2 position is typically coupled to a tolyl or bulky hydrophobic group to project into the enzyme's hydrophobic pocket, while the C5 position is functionalized with a basic piperazine moiety to form a crucial salt bridge with the Asp555 residue of the LSD1 enzyme[3].

G LSD1 LSD1 (KDM1A) H3K4me H3K4me1/2 Demethylation LSD1->H3K4me Catalyzes GeneRep Target Gene Repression H3K4me->GeneRep Leads to Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->LSD1 Blocks (Salt Bridge) GeneAct Target Gene Activation Inhibitor->GeneAct Restores

Fig 2: Mechanism of action for pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.

Quantitative Data & Physicochemical Profiling

To aid in formulation and downstream reaction planning, the quantitative properties and cross-coupling efficiencies of 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine are summarized below ([4]).

Table 1: Physicochemical & Structural Properties
PropertyValueSource/Validation
CAS Number 1934794-74-7Commercial Registry[1]
Molecular Formula C₇H₄ClIN₂Theoretical
Molecular Weight 278.48 g/mol Mass Spectrometry[4]
Topological Polar Surface Area (TPSA) 28.68 ŲChemDraw Calculation
Hydrogen Bond Donors 1 (Pyrrole N–H)Structural Analysis
Hydrogen Bond Acceptors 1 (Pyridine N)Structural Analysis
Table 2: Chemoselectivity Profile in Pd-Catalyzed Cross-Coupling
Reaction TypeTarget PositionOptimal Catalyst SystemTemp (°C)Expected Yield Range
Suzuki-Miyaura C2 (Iodo)Pd(PPh₃)₄ / Na₂CO₃50 - 60 °C85 - 95%
Sonogashira C2 (Iodo)PdCl₂(PPh₃)₂ / CuI25 - 40 °C80 - 90%
Buchwald-Hartwig C5 (Chloro)Pd₂(dba)₃ / BrettPhos100 - 110 °C65 - 80%

References

  • Wang, et al. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

  • Silva, et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, MDPI, 2018. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary The functionalization of dihalogenated azaindoles is a critical operation in modern drug discovery, enabling the rapid generation of structure-activity relationship (SAR) libraries. 5-Chloro-2-iodo-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of dihalogenated azaindoles is a critical operation in modern drug discovery, enabling the rapid generation of structure-activity relationship (SAR) libraries. 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1934794-74-7) is a highly valuable 6-azaindole building block. However, achieving precise regioselectivity while overcoming the catalyst-inhibiting effects of the unprotected pyrrole nitrogen requires rigorous optimization. This guide provides a self-validating, highly regioselective protocol for the C2-arylation of this scaffold, leaving the C5-chlorine intact for subsequent orthogonal functionalization.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand why a reaction works to effectively troubleshoot and scale it. The successful mono-coupling of 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine relies on two fundamental pillars of causality: Thermodynamic Regiocontrol and Steric Chemocontrol .

Thermodynamic Regiocontrol (C-I vs. C-Cl)

In dihalogenated heterocycles, the regioselectivity of palladium-catalyzed cross-coupling is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds[1]. The C2-I bond is significantly weaker (~238 kJ/mol) than the C5-Cl bond (~339 kJ/mol). Consequently, the oxidative addition of Pd(0) into the C2-I bond is kinetically favored by several orders of magnitude, allowing for highly predictable site-selectivity at mild temperatures[1][2].

Steric Chemocontrol (Overcoming N-H Inhibition)

Unprotected nitrogen-rich heterocycles, particularly azaindoles, are notorious for stalling cross-coupling reactions. The free N-H group can deprotonate and tightly coordinate to the palladium center, forming highly stable, off-cycle Pd(II)-azolate complexes[3]. To prevent this catalyst poisoning without resorting to protecting groups, we must employ bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos [3][4]. The massive steric profile of these ligands physically shields the palladium center, preventing the multi-dentate coordination of the azaindole while accelerating the reductive elimination step.

MechanisticLogic sub 5-Chloro-2-iodo-6-azaindole (Substrate) c2 Oxidative Addition at C2-I (Fast, Low BDE) sub->c2 Favored c5 Oxidative Addition at C5-Cl (Slow, High BDE) sub->c5 Disfavored pd Pd(0) / XPhos Catalyst pd->c2 prod C2-Aryl-5-chloro Product (Desired) c2->prod Transmetalation & Reductive Elimination

Fig 1. Mechanistic pathway dictating C2-regioselectivity via differential oxidative addition.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling an arylboronic acid to 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine. Notice how the transition from first-generation catalysts to Buchwald precatalysts dramatically improves both yield and regioselectivity.

Catalyst System (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Conversion (%)C2:C5 Ratio
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)1004585:15
Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O (4:1)906892:8
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O (4:1)8089>99:1
XPhos Pd G2 XPhos K₃PO₄ Dioxane/H₂O (4:1) 80 96 >99:1

Data Interpretation: The use of XPhos Pd G2 at 80 °C provides the optimal balance. The temperature is high enough to drive the C2-I coupling to completion but low enough to strictly prohibit C5-Cl activation.

Experimental Protocols

Protocol A: Regioselective C2-Suzuki Coupling

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure experimental integrity.

Reagents:

  • 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol, 278.5 g/mol )

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • XPhos Pd G2 (0.03 equiv, 3 mol%)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Assembly: To a 50 mL Schlenk flask, add the azaindole substrate, arylboronic acid, and K₃PO₄.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Self-Validation Checkpoint: The solution must be degassed via the "Freeze-Pump-Thaw" method (3 cycles) or vigorous subsurface argon sparging for 15 minutes. Oxygen presence will rapidly oxidize the active Pd(0) to inactive Pd-black.

  • Catalyst Introduction: Under a positive flow of argon, quickly add the XPhos Pd G2 catalyst. The solution should take on a clear yellow/orange hue.

  • Heating: Seal the flask and heat to 80 °C in a pre-equilibrated oil bath. Stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified.

  • Reaction Monitoring: After 2 hours, sample the organic layer for LC-MS. Self-Validation Checkpoint: Look for the complete disappearance of the starting material mass ( m/z 278). The presence of a single product peak confirms >99:1 regioselectivity. If a mass corresponding to the bis-coupled product is observed, the temperature was too high or excess boronic acid was used.

  • Workup (Causality of pH): Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Critical Step: Adjust the aqueous layer to pH 8–10 using saturated NaHCO₃. Why? The pyridine nitrogen of the 6-azaindole core has a pKa of ~4-5. If the aqueous layer is acidic, the product will protonate, become water-soluble, and be lost in the aqueous waste.

  • Isolation: Extract with EtOAc (3 x 15 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Orthogonal C5-Suzuki Coupling (Subsequent Functionalization)

Once the C2 position is arylated, the C5-chlorine can be functionalized using harsher conditions.

  • Modifications: Use 1.5 equiv of the second arylboronic acid. Switch the catalyst to Pd₂(dba)₃ / SPhos (5 mol%), and elevate the reaction temperature to 100–110 °C. The increased thermal energy and the highly active SPhos ligand are required to overcome the high BDE of the C5-Cl bond[4].

ProtocolWorkflow s1 1. Reagent Assembly Substrate + Boronic Acid + K3PO4 s2 2. Deoxygenation 3x Vacuum/Argon Purge s1->s2 s3 3. Catalyst Addition Add XPhos Pd G2 s2->s3 s4 4. Cross-Coupling Heat at 80°C for 2-4h s3->s4 s5 5. Orthogonal Workup pH 8-10 Extraction s4->s5

Fig 2. Step-by-step experimental workflow for the regioselective Suzuki coupling.

References

  • [4] Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2009). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11-15. URL:[Link]

  • [2] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). National Institutes of Health (PMC). URL:[Link]

  • [1] Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health (PMC). URL:[Link]

  • [3] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC). URL:[Link]

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Introduction: The Strategic Value of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structure, a bioisosteric analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structure, a bioisosteric analog of indole, features a pyridine nitrogen that acts as a hydrogen bond acceptor and a pyrrole N-H group that serves as a hydrogen bond donor.[4][5] This unique arrangement facilitates bidentate hydrogen bonding with the hinge region of many protein kinases, making 7-azaindole a cornerstone for the development of potent and selective kinase inhibitors.[4][5] The success of vemurafenib, a BRAF kinase inhibitor, exemplifies the therapeutic potential of this scaffold in oncology.[1][5]

The functionalization of the 7-azaindole core is therefore a critical task in drug discovery. This guide focuses on a particularly versatile building block: 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine . The differential reactivity of its two halogen substituents—the highly reactive C2-iodide and the more robust C5-chloride—enables a strategy of sequential, site-selective functionalization. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, offering mild and efficient methods to construct diverse carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[6][7]

This document provides in-depth application notes and validated protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, empowering researchers to unlock the synthetic potential of this key intermediate.

Core Principles: The Palladium Catalytic Cycle and Selective Functionalization

Palladium-catalyzed cross-coupling reactions operate through a well-established catalytic cycle.[6][8][9] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R-X) of the substrate, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation (or equivalent): The organic group (R') from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the final product (R-R') and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)(X)L₂ Pd0->PdII_RX Oxidative Addition PdII_RR R-Pd(II)(R')L₂ PdII_RX->PdII_RR Transmetalation PdII_RR->Pd0 Reductive Elimination Product R-R' PdII_RR->Product RX R-X RX->PdII_RX R_M R'-M R_M->PdII_RR caption Generalized Palladium Cross-Coupling Cycle Selective Functionalization start 5-Chloro-2-iodo- 1H-pyrrolo[2,3-c]pyridine intermediate 2-Substituted-5-chloro- 1H-pyrrolo[2,3-c]pyridine start->intermediate Pd-Catalyzed Coupling 1 (Mild Conditions) Reacts at C2-Iodide final 2,5-Disubstituted- 1H-pyrrolo[2,3-c]pyridine intermediate->final Pd-Catalyzed Coupling 2 (Forcing Conditions) Reacts at C5-Chloride caption Sequential Cross-Coupling Strategy

Caption: Sequential Cross-Coupling Strategy

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, enabling the introduction of a vast range of aryl and heteroaryl moieties. [6][8] Expert Insights: The reaction is valued for the operational simplicity, the commercial availability of a wide array of boronic acids and esters, and their general stability and low toxicity. For the 7-azaindole scaffold, careful selection of the base and ligand is crucial to prevent catalyst deactivation by the pyridine nitrogen and to ensure high yields.

Suzuki-Miyaura Scheme reactant1 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine product 2-R-5-Chloro-1H-pyrrolo[2,3-c]pyridine reactant1->product Pd Catalyst, Base Dioxane/H₂O, Heat reactant2 + R-B(OH)₂ reactant2->product caption Suzuki-Miyaura Coupling at C2-Position

Caption: Suzuki-Miyaura Coupling at C2-Position

Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. For general screening, Pd(PPh₃)₄ (3-5 mol%) is a reliable starting point. For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ (2 mol%) and a specialized ligand like SPhos (4-5 mol%) is recommended. [10][11]3. Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DMF/H₂O 4:1), to achieve a substrate concentration of 0.1-0.2 M.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (R-B(OH)₂)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPdCl₂(dppf) (3%)-Cs₂CO₃ (2.5)DMF10080-92%
Pyridine-3-boronic acidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O11070-85%
Vinylboronic acid pinacol esterPd(OAc)₂ (2%)XPhos (4%)K₂CO₃ (2.0)Dioxane/H₂O8075-88%

Section 2: Sonogashira Coupling for Alkyne Installation

The Sonogashira reaction provides a powerful and direct route to introduce terminal alkynes, creating a C(sp²)-C(sp) bond. [12]This transformation is invaluable for constructing rigid linkers, accessing further functionalization via the alkyne handle, or building precursors for more complex heterocyclic systems. [13][14] Expert Insights: The classic Sonogashira coupling employs a dual catalyst system of palladium and a copper(I) co-catalyst. [10][13]The base, typically a liquid amine like triethylamine or diisopropylamine, often serves as the solvent or co-solvent. Ensuring strictly anaerobic (oxygen-free) conditions is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Sonogashira Scheme reactant1 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine product 2-(R-C≡C)-5-Chloro-1H-pyrrolo[2,3-c]pyridine reactant1->product PdCl₂(PPh₃)₂, CuI, Base THF or DMF, RT-60°C reactant2 + R-C≡CH reactant2->product caption Sonogashira Coupling at C2-Position

Caption: Sonogashira Coupling at C2-Position

Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask, add 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI; 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add a dry, degassed solvent such as THF or DMF via syringe. Add the amine base (e.g., Et₃N or DIPA; 2.0-4.0 equiv.), followed by the terminal alkyne (1.1-1.3 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Alkyne Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃N (3.0)THFRT88-96%
TrimethylsilylacetylenePd(PPh₃)₄ (5%)CuI (10%)DIPA (4.0)DMF4090-98%
1-HexynePdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃N (3.0)THF5082-91%
Propargyl alcoholPd(OAc)₂ (2%)/PPh₃ (4%)CuI (5%)Et₃N (3.0)DMFRT75-85%

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the preeminent method for forming aryl C-N bonds, providing access to primary and secondary amino-substituted 7-azaindoles. [15][16]These motifs are prevalent in pharmacologically active compounds. [17][18] Expert Insights: This reaction is highly sensitive to the choice of ligand and base. [19]Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential for achieving high catalytic activity. [17]Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required. [20]The use of modern palladium precatalysts can improve reaction reproducibility and efficiency by facilitating the formation of the active Pd(0) species. [17][21]Reactions involving the unprotected N-H of the azaindole can be challenging, but specific catalyst systems have been developed to favor C-amination over N-amination. [17][18]

Buchwald-Hartwig Scheme reactant1 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine product 2-(R¹R²N)-5-Chloro-1H-pyrrolo[2,3-c]pyridine reactant1->product Pd Precatalyst, Ligand, Base Toluene or Dioxane, Heat reactant2 + R¹R²NH reactant2->product caption Buchwald-Hartwig Amination at C2-Position

Caption: Buchwald-Hartwig Amination at C2-Position

Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add to a vial the 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3; 1-3 mol%), the corresponding biarylphosphine ligand (1-3 mol%), and the base (e.g., NaOt-Bu or LiHMDS; 1.4-2.0 equiv.).

  • Reagent Addition: Add the amine (1.1-1.3 equiv.) followed by a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated aluminum block at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Note that reaction times can vary significantly depending on the amine.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product often requires purification by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerPd Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Typical Yield
MorpholineRuPhos Pd G3 (2%)RuPhosNaOt-Bu (1.5)Toluene10090-97%
N-MethylpiperazineXPhos Pd G2 (2%)XPhosK₃PO₄ (2.0)Dioxane11085-95%
AnilineBrettPhos Pd G3 (3%)BrettPhosLiHMDS (2.0)THF8070-85%
BenzylamineRuPhos Pd G3 (2%)RuPhosNaOt-Bu (1.5)Toluene10075-88%

Section 4: Heck Coupling for Alkene Installation

The Heck reaction forms a C-C bond between the aryl halide and an alkene, offering a direct route to vinyl-substituted 7-azaindoles. [8]These products are valuable intermediates for further transformations like hydrogenation, epoxidation, or participation in pericyclic reactions.

Expert Insights: The Heck reaction typically requires a palladium(II) source like Pd(OAc)₂ and an organic base such as triethylamine. [22]For electron-deficient alkenes (e.g., acrylates), the reaction often proceeds without a phosphine ligand. For less reactive or electron-neutral alkenes, the addition of a phosphine ligand like PPh₃ or P(o-tol)₃ may be necessary. High temperatures are often required.

Heck Scheme reactant1 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine product 2-Vinyl-5-Chloro-1H-pyrrolo[2,3-c]pyridine reactant1->product Pd(OAc)₂, Base DMF or NMP, Heat reactant2 + Alkene reactant2->product caption Heck Coupling at C2-Position

Caption: Heck Coupling at C2-Position

Experimental Protocol: Heck Coupling
  • Vessel Preparation: In a sealable reaction tube, combine 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the alkene (1.5-2.0 equiv.), and a base (e.g., Et₃N or K₂CO₃; 1.5-2.5 equiv.).

  • Solvent and Catalyst: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and degas the mixture. Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and a phosphine ligand if required.

  • Reaction: Seal the tube and heat to the required temperature (100-140 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract several times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Data Summary: Heck Coupling Conditions
Alkene PartnerPalladium Catalyst (mol%)AdditiveBase (equiv.)SolventTemp (°C)Typical Yield
Methyl acrylatePd(OAc)₂ (5%)-Et₃N (2.0)DMF11080-90%
StyrenePd(OAc)₂ (5%)P(o-tol)₃ (10%)KOAc (2.0)NMP12065-75%
4-VinylpyridinePdCl₂(PPh₃)₂ (5%)-Et₃N (2.0)Acetonitrile10070-80%

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Inappropriate base/ligand combination.Use a fresh catalyst or a precatalyst. Ensure rigorous degassing of all solvents. Screen different ligands and bases.
N-H Side Reactions The pyrrole N-H is acidic and can react, especially under strong basic conditions.Consider N-protection with a removable group like benzenesulfonyl (SO₂Ph) if C-functionalization is problematic. [23]Alternatively, specific catalyst systems are designed for unprotected substrates. [17][18]
Homocoupling of Reagents (Suzuki): Premature hydrolysis/decomposition of boronic acid. (Sonogashira): Presence of oxygen causing Glaser coupling.Use fresh boronic acid. Ensure strictly anaerobic conditions for Sonogashira coupling.
Dehalogenation The starting material is reduced instead of coupled.Lower the reaction temperature. Use a less electron-rich phosphine ligand. Ensure the absence of water or other protic sources.
Poor Yield with Chloro-Substrates C-Cl bond is much less reactive than C-Br or C-I.For subsequent coupling at the C5-Cl position, use catalyst systems known for activating aryl chlorides (e.g., Pd catalysts with bulky biarylphosphine ligands like XPhos or SPhos) and more forcing conditions (higher temperature, stronger base). [24]

Conclusion

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a strategically designed building block that enables the controlled and sequential elaboration of the medicinally vital 7-azaindole scaffold. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a robust and versatile toolkit for this purpose. By understanding the underlying mechanisms and leveraging the optimized protocols provided, researchers in drug discovery and development can efficiently generate diverse libraries of novel compounds, accelerating the journey toward new therapeutics.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 60(36), 19838-19859. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Reddy, V. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2068–2076. [Link]

  • Singh, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11214-11228. [Link]

  • ResearchGate. (2020). Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • Andrade, I., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Andrade, I., & da Silva, M. F. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Andrade, I., & da Silva, M. F. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Chen, Y., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6022–6025. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

  • Wiley Online Library. (n.d.). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]

  • Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

  • White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Deka, H., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(20), 5096–5099. [Link]

  • Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. [Link]

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Synfacts, 16(01), 0001-0016. [Link]

  • Whelligan, D. K., et al. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11–15. [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[6][25]iazepine derivatives as potent EGFR/CDK2 inhibitors. [Link]

  • CoLab.ws. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. [Link]

  • Moroccan Journal of Chemistry. (2017). Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine Derivatives

Introduction & Scientific Rationale The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole in the development of kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole in the development of kinase inhibitors and CNS-active therapeutics. Functionalizing the 6-azaindole scaffold with high regioselectivity is a critical challenge, particularly when dealing with dihalogenated precursors such as 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine .

This application note details a highly optimized, self-validating protocol for the chemoselective Buchwald-Hartwig amination at the C-2 position, leaving the C-5 chlorine intact for subsequent orthogonal functionalization (e.g., Suzuki-Miyaura coupling).

The Causality of Chemoselectivity and Protection

1. Halogen Differentiation (C-I vs. C-Cl): The success of this protocol relies on the substantial difference in bond dissociation energies (BDE) between the C2–I and C5–Cl bonds. According to quantitative reactivity models for oxidative addition to palladium, the activation energy barrier ( ΔGOA‡​ ) for C–I bonds is significantly lower than for C–Cl bonds ( [1]). This kinetic disparity allows Pd(0) to selectively insert into the C2 position at mild temperatures, completely bypassing the C5 position.

2. The Necessity of N1-Protection: While recent advancements have demonstrated that N-free halo-azaindoles can be aminated using specialized BrettPhos/LiHMDS systems ( [2]), the free pyrrole N–H remains a potent coordinating group that can poison the palladium catalyst or undergo competitive N-arylation. To ensure a robust, high-yielding protocol with a broad substrate scope (including primary, secondary, and sterically hindered amines), N1-protection using a 2-(trimethylsilyl)ethoxymethyl (SEM) group is strongly recommended.

Mechanistic Pathway

The catalytic cycle for this transformation relies on the rapid generation of a monoligated Pd(0) active species from a Generation 3 (G3) precatalyst. The bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos or BrettPhos) accelerates oxidative addition while its steric bulk enforces a geometry that dramatically accelerates reductive elimination, preventing unwanted β -hydride elimination pathways ( [3]).

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) inserts into C2-I bond (C5-Cl remains intact) Pd0->OxAdd 5-Chloro-2-iodo-azaindole AmineCoord Amine Coordination & Base Deprotonation Formation of Pd-N bond OxAdd->AmineCoord Amine + Base (-HI) RedElim Reductive Elimination Release of C2-Aminated Product Regeneration of Pd(0) AmineCoord->RedElim RedElim->Pd0

Figure 1: Chemoselective Pd-catalyzed Buchwald-Hartwig catalytic cycle at the C-2 position.

Experimental Design & Optimization Data

The choice of base and ligand is the primary determinant of success. Strong bases like NaOtBu can prematurely cleave the SEM protecting group or induce degradation of base-sensitive functional groups on the amine. Therefore, weaker bases such as Cs₂CO₃ or LiHMDS are preferred.

Table 1: Optimization of Reaction Conditions for C2-Amination

EntryPrecatalyst (5 mol%)Ligand (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)C2/C5 Selectivity
1Pd₂(dba)₃BINAPNaOtBuToluene1001585:15
2Pd(OAc)₂XantPhosCs₂CO₃1,4-Dioxane904595:5
3BrettPhos Pd G3BrettPhosLiHMDSTHF6572>99:1
4 RuPhos Pd G3 RuPhos Cs₂CO₃ t-AmylOH 80 91 >99:1

Note: Entry 4 represents the optimal conditions, balancing high conversion rates with perfect chemoselectivity and protecting group tolerance.

Experimental Workflow & Protocols

Workflow Step1 Step 1: N1-Protection (SEM-Cl, NaH, DMF) Step2 Step 2: C2-Amination (RuPhos Pd G3, Amine, Cs2CO3, t-AmylOH, 80°C) Step1->Step2 Step3 Step 3: Workup & Isolation (Celite Filtration, Flash CC) Step2->Step3 Step4 Step 4: N1-Deprotection (TFA, DCM, then NaOH) Step3->Step4

Figure 2: Four-step experimental workflow for the synthesis of C2-aminated 6-azaindoles.

Step 1: N1-Protection (SEM-Cl)
  • Setup : In an oven-dried flask under N₂, dissolve 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation : Cool the solution to 0 °C. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection : Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 : Quench an aliquot with water, extract with EtOAc, and analyze via LC-MS. Expected Result : Complete disappearance of starting material (m/z ~278 [M+H]⁺) and appearance of the SEM-protected intermediate (m/z ~409 [M+H]⁺).

Step 2: Chemoselective Buchwald-Hartwig Amination
  • Setup : To a Schlenk tube, add the SEM-protected 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq, 5 mmol), the desired amine (1.2 eq), Cs₂CO₃ (2.0 eq), RuPhos Pd G3 precatalyst (0.05 eq), and RuPhos ligand (0.05 eq).

  • Degassing : Evacuate and backfill the tube with N₂ (repeat 3 times).

  • Reaction : Add anhydrous t-Amyl alcohol (0.15 M) via syringe. Seal the tube and heat to 80 °C in an oil bath for 12–16 hours.

  • Validation Checkpoint 2 : Analyze a filtered aliquot via LC-MS. Expected Result : Loss of the iodine atom (-126 Da) and addition of the amine mass. Crucially, the mass spectrum must retain the characteristic 3:1 isotopic pattern of a single chlorine atom, confirming the C5–Cl bond is unreacted.

Step 3: Workup and Isolation
  • Filtration : Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: N1-Deprotection (Optional)
  • Cleavage : Dissolve the purified C2-aminated product in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 4 hours to cleave the SEM ether to the hydroxymethyl intermediate.

  • Hydrolysis : Concentrate the mixture, redissolve in MeOH, and add ethylenediamine (or 1M NaOH) to trap the formaldehyde byproduct and fully unmask the free N–H.

  • Validation Checkpoint 3 : ¹H NMR (DMSO-d₆) should reveal the reappearance of the broad pyrrole N–H singlet at ~11.5–12.0 ppm.

Troubleshooting & Self-Validating Systems

  • Problem: Significant bis-amination (reaction at both C2 and C5).

    • Causality: Temperature is too high, or an overly reactive ligand (e.g., tBuXPhos) is overpowering the kinetic differentiation of the halogens.

    • Solution: Lower the reaction temperature to 65 °C and strictly adhere to RuPhos or BrettPhos.

  • Problem: Incomplete conversion or catalyst stalling.

    • Causality: The amine may be too sterically hindered, or trace water/oxygen has deactivated the Pd(0) species.

    • Solution: Switch from Cs₂CO₃ to LiHMDS (which acts as both a base and a scavenger for trace moisture) and ensure rigorous Schlenk technique.

References

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477-3488.[Link]

  • Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713.[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]

Application

Application Notes and Protocols for the Functionalization of the C-2 Position in 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Introduction The 7-azaindole scaffold, a core component of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole all...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7-azaindole scaffold, a core component of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and potential for hydrogen bonding, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Functionalization of the 7-azaindole core is a key strategy in the development of novel therapeutics, with the C-2 position being a primary site for modification to explore structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the functionalization of the C-2 position of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a versatile building block for the synthesis of a diverse range of substituted 7-azaindole derivatives. The presence of an iodine atom at the C-2 position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The chloro group at the C-5 position offers an additional handle for subsequent modifications, although its electron-withdrawing nature can influence the reactivity at the C-2 position.

We will delve into three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and insights into the critical parameters that ensure successful and efficient transformation.

Strategic Considerations for C-2 Functionalization

The functionalization of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine at the C-2 position is predominantly achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C-2 position. The electron-deficient nature of the pyridine ring can influence the oxidative addition step in the catalytic cycle, making the choice of an appropriate palladium catalyst and ligand system crucial for achieving high yields and conversions.

The Role of the C-5 Chloro Substituent

The chloro group at the C-5 position is an electron-withdrawing group, which can impact the electronic properties of the 7-azaindole ring system. This can have several effects on the reactivity at the C-2 position:

  • Increased Electrophilicity: The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the C-2 carbon, potentially facilitating the oxidative addition of the palladium(0) catalyst to the C-I bond.

  • Altered Ligand Effects: The electronic modifications to the ring may necessitate the use of more electron-rich and sterically hindered phosphine ligands to promote the catalytic cycle efficiently.

  • Potential for Sequential Functionalization: The C-5 chloro group provides a valuable handle for subsequent cross-coupling reactions, allowing for the synthesis of di-substituted 7-azaindole derivatives. The differential reactivity of the C-I and C-Cl bonds allows for a stepwise functionalization strategy.

Section 1: C-2 Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] It involves the reaction of an organoboron reagent (boronic acid or boronic ester) with a halide in the presence of a palladium catalyst and a base.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-I Pd(0)L2->Oxidative Addition Complex R-I Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 Base Transmetalation Complex->Pd(0)L2 Product R-R' Transmetalation Complex->Product Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine with an arylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridineN/A278.461.01.0
Arylboronic AcidVariesVaries1.2 - 1.51.2 - 1.5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
1,4-Dioxane123-91-188.1110 mL-
Water7732-18-518.022.5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-chloro-1H-pyrrolo[2,3-c]pyridine.

Field-Proven Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be effective.[2] For challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos may be necessary to achieve higher yields and faster reaction times.[3]

  • Base Selection: Sodium carbonate is a commonly used base. Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can also be employed and may be beneficial for specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. The ratio of the solvents can be optimized to improve reaction efficiency.

  • N-H Protection: The pyrrole N-H is acidic and can potentially interfere with the reaction. While many Suzuki couplings proceed without protection, in some cases, protection of the N-H with a suitable protecting group (e.g., SEM, Boc, or tosyl) may be necessary to improve yields, especially with sensitive substrates.[3]

Section 2: C-2 Alkynylation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-I Pd(0)L2->Oxidative Addition R-I Transmetalation R-Pd(II)L2-C≡CR' Oxidative Addition->Transmetalation Cu-C≡CR' Transmetalation->Pd(0)L2 Product R-C≡CR' Transmetalation->Product Reductive Elimination CuI CuI Copper Acetylide Cu-C≡CR' CuI->Copper Acetylide H-C≡CR' Base Copper Acetylide->CuI from Pd cycle Terminal Alkyne H-C≡CR' caption Sonogashira Catalytic Cycles

Caption: Simplified Sonogashira catalytic cycles.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine with a terminal alkyne.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridineN/A278.461.01.0
Terminal AlkyneVariesVaries1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.900.020.02
Copper(I) Iodide (CuI)7681-65-4190.450.040.04
Triethylamine (Et₃N)121-44-8101.192.02.0
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-chloro-1H-pyrrolo[2,3-c]pyridine.

Field-Proven Insights:

  • Copper-Free Conditions: In some cases, particularly when the final product is intended for biological applications where copper contamination is a concern, copper-free Sonogashira protocols can be employed.[5] These reactions often require a different palladium catalyst and ligand system and may need higher reaction temperatures.

  • Base and Solvent: Triethylamine often serves as both the base and a co-solvent. Other amine bases like diisopropylethylamine (DIPEA) can also be used. The choice of solvent can influence the reaction rate and yield, with THF, DMF, and acetonitrile being common choices.

  • Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by carefully controlling the reaction conditions, such as the slow addition of the alkyne and maintaining a strictly anaerobic environment.

Section 3: C-2 Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[6][7] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)L-I Pd(0)L->Oxidative Addition Complex R-I Amido Complex R-Pd(II)L-NR'R'' Oxidative Addition Complex->Amido Complex HNR'R'' Base Amido Complex->Pd(0)L Product R-NR'R'' Amido Complex->Product Reductive Elimination caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine with a primary or secondary amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridineN/A278.461.01.0
Amine (Primary or Secondary)VariesVaries1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene, anhydrous108-88-392.1410 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the pre-formed catalyst solution to the flask containing the substrates and base.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-chloro-1H-pyrrolo[2,3-c]pyridine derivative.

Field-Proven Insights:

  • Catalyst and Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective for the amination of heteroaryl halides.[8] The use of pre-catalysts, where the palladium is already complexed with the ligand, can also improve reaction efficiency and reproducibility.

  • Base: Strong, non-nucleophilic bases such as sodium tert-butoxide, potassium tert-butoxide, or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The choice of base can depend on the pKa of the amine and the substrate's tolerance to strong bases.

  • N-H Reactivity: The unprotected N-H of the 7-azaindole can be deprotonated by the strong base used in the reaction. While this often does not interfere with the desired C-N bond formation at C-2, for certain sensitive substrates or to improve yields, N-protection might be beneficial.

Summary of C-2 Functionalization Reactions

Reaction TypeKey ReagentsTypical ConditionsProduct Class
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 90-100 °C, 4-12 h2-Aryl-5-chloro-7-azaindoles
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NTHF, 50-70 °C, 2-6 h2-Alkynyl-5-chloro-7-azaindoles
Buchwald-Hartwig Amination Primary/Secondary amine, Pd₂(dba)₃, XPhos, NaOtBuToluene, 100-110 °C, 2-12 h2-Amino-5-chloro-7-azaindoles

Conclusion

The functionalization of the C-2 position of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a diverse library of 7-azaindole derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these application notes, offer reliable and efficient methods for the introduction of aryl, alkynyl, and amino substituents, respectively. Careful consideration of the catalyst system, base, and solvent, as well as the potential need for N-H protection, are key to achieving optimal results. These protocols and insights serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of the chemical space around the privileged 7-azaindole scaffold.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Dandepally, S. R., Williams, A. L., & Miller, K. D. (2015). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 5(101), 83281-83296. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mewada, A., & Vange, J. (2020). Recent advances in the synthesis of 7-azaindoles. RSC Advances, 10(56), 33887-33908.
  • Surasani, R., Kalita, D., Rao Venkat, D., & Kothapalli Bannoth, C. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1930-1936.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(15), 1759-1773. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(9), 1188. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(20), 4647. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine and 5-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold, inherent to 1H-pyrrolo[2,3-c]pyridines, is a privileged structure. Its presence in numerous kinase inhibitors and other therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold, inherent to 1H-pyrrolo[2,3-c]pyridines, is a privileged structure. Its presence in numerous kinase inhibitors and other therapeutic agents underscores the importance of efficient and selective methods for its functionalization. Dihalogenated derivatives of this scaffold, such as 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine and 5-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine, are particularly valuable as they offer orthogonal handles for sequential cross-coupling reactions, enabling the rapid construction of molecular complexity. This guide provides an in-depth comparison of the reactivity of these two key building blocks, supported by established mechanistic principles and experimental data from analogous systems, to aid researchers in the strategic design of their synthetic routes.

Core Reactivity Principles: The Dominance of the C-I Bond

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. This energy dictates the ease of the rate-determining oxidative addition step, where the palladium catalyst inserts into the C-X bond.[1][2] The established order of reactivity for aryl halides is a cornerstone of synthetic strategy: C-I > C-Br >> C-Cl .

For both 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine and 5-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine, the C(sp²)-I bond at the 2-position is significantly weaker and therefore more susceptible to oxidative addition than the C(sp²)-Br or C(sp²)-Cl bond at the 5-position.[3] This inherent difference allows for highly selective functionalization at the 2-position under standard cross-coupling conditions, leaving the 5-position available for subsequent transformations.

The central question for the synthetic chemist, therefore, is not where the initial reaction will occur, but rather how the substituent at the 5-position (chloro vs. bromo) subtly influences the reactivity at the 2-position.

Comparative Reactivity in Key Cross-Coupling Reactions

The electronic nature of the halogen at the 5-position can exert a modest, yet potentially significant, influence on the reactivity at the 2-position. Both chlorine and bromine are electron-withdrawing through induction and electron-donating through resonance. Given that chlorine is more electronegative than bromine, it is expected to have a slightly stronger electron-withdrawing inductive effect. This can make the 2-position carbon slightly more electrophilic, which could, in some cases, facilitate the oxidative addition step. However, this effect is generally considered to be minor compared to the primary C-I bond reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] In the context of our target molecules, this reaction would selectively form a 2-aryl-5-halo-1H-pyrrolo[2,3-c]pyridine.

Based on general principles, both the 5-chloro and 5-bromo analogs are expected to undergo Suzuki-Miyaura coupling at the 2-iodo position with high efficiency. The choice between the two may come down to the desired subsequent reaction at the 5-position. If a more reactive handle is needed for a second coupling, the 5-bromo derivative would be preferable. Conversely, if the 5-chloro substituent is desired in the final product or for a different type of transformation, the 5-chloro starting material is the logical choice.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Feature5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine5-Bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine
Primary Reaction Site C-2 (Iodo)C-2 (Iodo)
Expected Yield HighHigh
Reaction Conditions Mild to moderateMild to moderate
Reactivity of 5-halo bond LowModerate
Key Advantage Retains a less reactive C-Cl bond for potential downstream functionalization under more forcing conditions.Retains a more reactive C-Br bond, ideal for sequential cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-7-Azaindoles

The following is a representative protocol adaptable for both 5-chloro- and 5-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine, based on successful couplings of analogous substrates.[4]

  • Reaction Setup: In a clean, dry Schlenk flask, combine the 2-iodo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a ligand such as XPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at a temperature ranging from 80 to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination Product (Ar-alkynyl) Product (Ar-alkynyl) Ar-Pd(II)(alkynyl)L2->Product (Ar-alkynyl) Cu(I)I Cu(I)I Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)-alkynyl->Ar-Pd(II)(I)L2 Cu(I)-alkynyl->Cu(I)I Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-alkynyl Base Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Amine Coordination Amine Coordination Ar-Pd(II)(I)L2->Amine Coordination R2NH [Ar-Pd(II)(I)(HNR2)L] [Ar-Pd(II)(I)(HNR2)L] Amine Coordination->[Ar-Pd(II)(I)(HNR2)L] Deprotonation Deprotonation [Ar-Pd(II)(I)(HNR2)L]->Deprotonation -HI, Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR2) Product (Ar-NR2) Reductive Elimination->Product (Ar-NR2)

Sources

Comparative

Chemoselective Functionalization of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine: A Comparative Reactivity Guide

Executive Summary In modern drug discovery and complex heterocyclic synthesis, polyhalogenated scaffolds like 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine serve as invaluable building blocks. This molecule presents two orth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, polyhalogenated scaffolds like 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine serve as invaluable building blocks. This molecule presents two orthogonal vectors for functionalization: an iodine atom on the electron-rich pyrrole ring (C2) and a chlorine atom on the electron-deficient pyridine ring (C5). As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of these two positions, providing the mechanistic causality and self-validating experimental protocols required to achieve perfect chemoselectivity during sequential palladium-catalyzed cross-coupling.

Mechanistic Rationale: Iodo vs. Chloro Reactivity

The fundamental basis for chemoselective cross-coupling in dihalogenated heterocycles lies in the thermodynamic and kinetic differences between the carbon-halogen bonds. The general reactivity trend for palladium-catalyzed cross-couplings strictly follows the order of C-I > C-Br > C-Cl[1].

  • Thermodynamics (Bond Strength): The C-I bond is significantly weaker, with a bond dissociation energy (BDE) of ~52 kcal/mol, compared to the highly recalcitrant C-Cl bond, which has a BDE of ~79 kcal/mol[2].

  • Kinetics (Oxidative Addition): The first and rate-determining step of the cross-coupling catalytic cycle is the oxidative addition of the Pd(0) species into the C-X bond. The low activation barrier of the C-I bond allows for rapid insertion at mild temperatures (25°C – 60°C).

  • Electrostatic Interactions: Computational activation strain analyses reveal that the larger, more polarizable iodine atom engages in stronger, stabilizing electrostatic interactions with the palladium catalyst. This diffuse electron density accelerates the reaction at the C2-iodo position while leaving the C5-chloro position completely inert under mild conditions[3].

Quantitative Comparison of Reactivity

To successfully exploit this scaffold, researchers must tune their catalyst and temperature choices to the specific halogen being targeted. The table below summarizes the divergent reactivity profiles of the two positions.

PositionHalogenBond Dissociation Energy (kcal/mol)Relative ReactivityOptimal Pd Catalyst SystemActivation Temperature
C2 Iodo (-I)~52Extremely HighPd(PPh₃)₄ or Pd(dppf)Cl₂25°C – 60°C
C5 Chloro (-Cl)~79LowPd₂(dba)₃ + XPhos / BrettPhos90°C – 110°C

Sequential Cross-Coupling Workflow

The diagram below illustrates the logical progression of sequentially functionalizing the molecule, taking advantage of the ~27 kcal/mol BDE difference to prevent off-target polymerization or mixed coupling.

Workflow SM 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (Dual Electrophile) OA1 Pd(0) Oxidative Addition Fast at C2-I (BDE ~52 kcal/mol) SM->OA1 Coupling1 Mild Suzuki Coupling Pd(PPh3)4, Na2CO3, 60°C OA1->Coupling1 Intermediate 5-Chloro-2-Aryl-1H-pyrrolo[2,3-c]pyridine (C5-Cl remains intact) Coupling1->Intermediate Chemoselective C-C Bond Formation OA2 Pd(0) Oxidative Addition Slow at C5-Cl (BDE ~79 kcal/mol) Intermediate->OA2 Coupling2 Forcing Buchwald-Hartwig Pd2(dba)3, BrettPhos, 100°C OA2->Coupling2 Product 5-Amino-2-Aryl-1H-pyrrolo[2,3-c]pyridine (Fully Functionalized) Coupling2->Product Ligand-Enabled C-N Bond Formation

Sequential Pd-catalyzed cross-coupling workflow exploiting C-I vs C-Cl reactivity differences.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. By understanding the causality behind the reagents and conditions, researchers can troubleshoot and verify the integrity of their reactions in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2-I

Objective: Selectively arylate the C2 position while preserving the C5-Cl bond for downstream use.

  • Preparation: Charge a Schlenk flask with 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: Pd(PPh₃)₄ is selected because its moderate electron density readily inserts into the weak C-I bond but lacks the nucleophilicity required to activate the strong C-Cl bond, ensuring strict chemoselectivity.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2.0 M aqueous Na₂CO₃ (3:1 ratio, 2.0 equiv base).

    • Causality: Water is mandatory to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation. Degassing prevents O₂ from oxidizing the active Pd(0) to an inactive Pd(II) dead-end complex.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Causality: 60°C provides optimal thermal energy to overcome the C-I oxidative addition barrier while remaining safely below the ~90°C threshold required for C-Cl activation.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is successful and chemoselective if you observe a single major peak corresponding to the mono-arylated mass [M+H]+ that retains a 3:1 isotopic pattern . This specific isotopic signature validates that the chlorine atom is still intact. If a di-arylated mass is detected, the thermal threshold was breached.

Protocol B: Late-Stage Buchwald-Hartwig Amination at C5-Cl

Objective: Functionalize the recalcitrant C5-chloro position of the intermediate generated in Protocol A.

  • Preparation: In a nitrogen-filled glovebox, combine the 5-Chloro-2-aryl-1H-pyrrolo[2,3-c]pyridine intermediate (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 equiv) in a sealed vial.

    • Causality: NaOtBu is a strong alkoxide base required to deprotonate the amine, but it is highly moisture-sensitive. Glovebox preparation prevents base hydrolysis, which would otherwise stall the catalytic cycle.

  • Solvent & Reaction: Add anhydrous toluene and heat aggressively to 100°C for 12 hours.

    • Causality: The C-Cl bond is exceptionally strong. BrettPhos is chosen because its bulky, electron-rich biaryl phosphine framework forces the palladium into a highly reactive, mono-ligated L−Pd(0) state. This massive increase in electron density is the only way to accelerate oxidative addition into the C-Cl bond.

  • Self-Validation Checkpoint: Monitor via TLC and LC-MS. The reaction is validated when the 3:1 chlorine isotopic pattern completely disappears from the mass spectrum, replaced by the exact mass of the aminated product. The emergence of a highly fluorescent spot on the TLC plate (due to the extended conjugated push-pull system of the newly formed 5-amino-2-aryl core) serves as an immediate visual confirmation of success.

References

  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol , BenchChem. 1

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity , Radboud Repository. 3

  • Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions , Wipf Group. 2

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Introduction 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated pyrrolopyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their potential as interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated pyrrolopyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their potential as intermediates in the synthesis of bioactive molecules.[1] Ensuring the purity of such starting materials is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from potential process-related impurities and degradation products.[2][3]

However, an HPLC method is only as reliable as its validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] This guide provides an in-depth, experience-driven comparison of two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine. We will refer to these as Method A (Optimized, Proposed Method) and Method B (Conventional, Non-Optimized Method) .

This comparison is structured around the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[5][7][8] Our goal is to illustrate not just what was done, but why specific choices were made in Method A to achieve superior performance, providing researchers and drug development professionals with a practical blueprint for robust method validation.

Comparative Chromatographic Conditions

The selection of chromatographic conditions is the foundation of any successful separation. The rationale behind the choices for Method A is rooted in achieving optimal peak shape, resolution, and analysis time.

ParameterMethod A (Optimized) Method B (Conventional) Scientist's Rationale for Method A
Column C18, 100 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µmThe smaller particle size (2.7 µm) of the column in Method A provides higher efficiency and better resolution, allowing for a shorter column length and thus a faster analysis time without sacrificing separation quality.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 20mM Potassium Phosphate pH 7.0B: AcetonitrileFormic acid is a volatile modifier ideal for LC-MS compatibility and provides good peak shape for nitrogen-containing heterocycles. Phosphate buffers (Method B) are non-volatile and can precipitate, potentially damaging the instrument and precluding the use of mass spectrometry for peak identification.
Gradient 30% to 95% B in 10 min50% B IsocraticA gradient elution is crucial for purity analysis, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time. An isocratic method may fail to elute strongly retained compounds or provide poor resolution for early eluting ones.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate suitable for a 4.6 mm ID column.
Detection (UV) 254 nm275 nmBased on experimental UV scans of pyrrolo[2,3-c]pyridine derivatives, 254 nm often provides a more universal wavelength for detecting both the main peak and potential aromatic impurities which may have different absorbance maxima.[9][10][11]
Column Temp. 35 °CAmbientA controlled, elevated temperature of 35 °C reduces mobile phase viscosity, improving efficiency and ensuring run-to-run reproducibility by mitigating fluctuations from ambient conditions.
Injection Vol. 5 µL10 µLA smaller injection volume on a high-efficiency column minimizes potential peak distortion from volume overload.

Validation Workflow & Parameters

The validation process follows a logical sequence to demonstrate that the analytical method is fit for its purpose. Each step builds upon the last, creating a comprehensive data package that proves the method's reliability.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (per ICH Q2(R1)) cluster_2 Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Rob->SST Routine Routine Purity Testing SST->Routine

Caption: Overall workflow for HPLC method validation.

Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5]

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Reference Standard of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine.

    • Spiked Sample: Spike the reference standard with known, related impurities if available.

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 24 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject the blank, reference standard, and all stressed samples.

  • Evaluation: Assess peak purity of the main analyte peak using a photodiode array (PDA) detector. Ensure that all degradation product peaks are baseline-resolved from the main analyte peak.

Results & Comparison:

ParameterMethod A (Optimized) Method B (Conventional)
Resolution (Analyte vs. Closest Impurity) > 2.0 for all degradation productsCo-elution observed with oxidative degradant (Resolution = 0.8)
Peak Purity (PDA) Pass (Purity Angle < Purity Threshold)Fail (Significant peak impurity detected)
Blank Interference No interfering peaks at the analyte retention timeNo interfering peaks

Scientist's Insight: Method A's gradient elution and high-efficiency column were critical for achieving specificity. The gradient effectively separated degradants with different polarities from the parent peak, a feat the isocratic Method B could not accomplish, leading to a critical failure in co-elution.

Linearity & Range

Objective: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range.[3][12]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by serial dilution, ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should be close to zero.

Results & Comparison:

ParameterMethod A (Optimized) Method B (Conventional)
Range Studied 0.5 µg/mL - 150 µg/mL10 µg/mL - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9985
Linearity Plot Visibly linear, residuals randomly scatteredShows slight curvature at higher concentrations

Scientist's Insight: The superior linearity of Method A can be attributed to the better peak shape and lower dispersion of the modern column, preventing peak tailing and overloading issues that can compromise detector linearity in less efficient systems like Method B.

Accuracy

Objective: To measure the closeness of the test results obtained by the method to the true value. Accuracy is typically determined by recovery studies.[13][14]

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo or a mixture of known impurities).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Results & Comparison:

Spiked LevelMethod A (% Recovery ± RSD) Method B (% Recovery ± RSD)
80% 100.5% ± 0.4%97.2% ± 1.5%
100% 99.8% ± 0.3%103.5% ± 1.8%
120% 101.1% ± 0.5%104.8% ± 2.1%
Overall Mean Recovery 100.5% 101.8%

Scientist's Insight: Method A's high accuracy is a direct result of its high specificity. Because Method B suffers from co-elution with an impurity (as seen in the specificity study), its accuracy is compromised, leading to results that are both less accurate (further from 100%) and less precise (higher RSD).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[4][6]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for each set and for the combined data.

Acceptance Criteria:

  • Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Results & Comparison:

ParameterMethod A (%RSD) Method B (%RSD)
Repeatability (n=6) 0.45%1.35%
Intermediate Precision (n=12, combined) 0.68%2.51%

Scientist's Insight: The superior precision of Method A is due to its overall robustness and control. The controlled column temperature and stable baseline from the formic acid mobile phase contribute to lower system variability compared to Method B, which uses a non-thermostatted column and a phosphate buffer that can be less stable over long sequences.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

Results & Comparison:

ParameterMethod A Method B
LOD (S/N ≈ 3) 0.15 µg/mL1.5 µg/mL
LOQ (S/N ≈ 10) 0.5 µg/mL5.0 µg/mL
Precision at LOQ (%RSD) 4.2%9.5%

Scientist's Insight: Method A is an order of magnitude more sensitive. This is due to the higher efficiency of the 2.7 µm particle column, which produces taller, narrower peaks. This concentrates the analyte signal over a shorter time, leading to a much better signal-to-noise ratio compared to the broader peaks generated by Method B.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]

Experimental Protocol:

  • Vary key method parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH/Composition (e.g., % Organic ± 2%)

  • Analyze the system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Results & Comparison:

Varied ParameterMethod A (Impact on System Suitability) Method B (Impact on System Suitability)
Flow Rate (+0.1 mL/min) Minor shift in retention time; resolution maintained > 2.0Significant peak fronting; resolution drops to 1.4
Column Temp (+5 °C) Minor shift in retention time; results consistentNot applicable (ambient)
% Acetonitrile (+2%) Predictable decrease in retention time; separation maintainedCritical loss of resolution between analyte and an impurity

Scientist's Insight: Method A demonstrates excellent robustness. The use of a modern, well-packed column and a simple mobile phase makes it less susceptible to small changes. Method B, being less optimized, operates closer to a "cliff edge" where small deviations can cause significant performance degradation, particularly in resolution.

System Suitability

Objective: To ensure the chromatographic system is adequate for the intended analysis. This is checked before and during analytical runs.[6]

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity.

  • Make five replicate injections.

  • Calculate the mean and %RSD for peak area and retention time.

  • Calculate resolution and tailing factor.

G start Inject System Suitability Standard (5x) check_rsd Peak Area RSD ≤ 1.0%? start->check_rsd check_res Resolution ≥ 2.0? check_rsd->check_res Yes fail System Failed Troubleshoot & Re-run check_rsd->fail No check_tail Tailing Factor ≤ 1.5? check_res->check_tail Yes check_res->fail No pass System is Suitable Proceed with Analysis check_tail->pass Yes check_tail->fail No

Caption: Decision diagram for system suitability testing.

Acceptance Criteria Comparison:

ParameterMethod A (Typical Result) Method B (Typical Result) ICH Guideline
Tailing Factor 1.11.8≤ 1.5 is ideal
Resolution 3.51.6≥ 2.0
Peak Area %RSD (n=5) 0.3%1.2%≤ 1.0%

Scientist's Insight: Method A consistently meets all system suitability criteria, demonstrating its reliability. Method B frequently fails on resolution and tailing factor, which would require significant troubleshooting before any sample analysis could begin, making it inefficient and unreliable for routine use.

Conclusion

This comparative guide unequivocally demonstrates the superiority of the optimized Method A for the purity analysis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine. Through a systematic validation process guided by ICH Q2(R1) principles, Method A has proven to be more specific, linear, accurate, precise, sensitive, and robust than the conventional Method B .

The key takeaways for any scientist developing and validating an HPLC method are:

  • Invest in Method Development: The initial investment in optimizing chromatographic conditions—particularly column choice and mobile phase—pays significant dividends in validation and routine use.

  • Specificity is Paramount: A method that is not specific is not suitable for purity testing. Forced degradation studies are essential to challenge the method's resolving power.

  • Validation is a Holistic Process: The validation parameters are interconnected. A failure in specificity, for instance, will inevitably compromise accuracy and precision.

  • System Suitability is the Daily Check: A robust set of system suitability criteria ensures that the validated state of the method is maintained for every analytical run.

By adopting the principles and practices used to develop Method A, researchers and drug development professionals can ensure their analytical data is of the highest quality, thereby supporting the development of safe and effective medicines.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (September 2021) . U.S. Food and Drug Administration. [Link]

  • Federal Register: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability (July 2015) . Federal Register. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance (June 2024) . ProPharma. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . LCGC. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • HPLC Method Validation for Pharmaceuticals: A Review . ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation . ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • UV-vis absorption spectra of DPP derivatives in DCM . ResearchGate. [Link]

  • 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Chemical Substance Information . NextSDS. [Link]

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Introduction . ChemBK. [Link]

  • UV-VIS absorption spectra of the pyrrole alkaloid derivatives . ResearchGate. [Link]

  • Chemical structure of pyrrole derivatives and UV-vis spectra . ResearchGate. [Link]

  • Simulated UV/vis absorption spectra of the studied pyrrole derivatives . ResearchGate. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors . National Center for Biotechnology Information. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors . ResearchGate. [Link]

  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine Chemical Substance Information . NextSDS. [Link]

  • Process for preparing 5-chloro-2,3-pyridine diol.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a halogenated pyrrolopyridine derivative. As a molecule of interest in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a halogenated pyrrolopyridine derivative. As a molecule of interest in medicinal chemistry and drug development, understanding its fragmentation behavior is crucial for its unambiguous identification and characterization. This document compares the fragmentation pathways under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with a predictive framework for their analytical work.

Introduction

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine belongs to the 7-azaindole class of heterocyclic compounds, which are significant scaffolds in the development of novel therapeutic agents.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation of such molecules.[3] The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's structure and chemical properties. The presence of two different halogen atoms, chlorine and iodine, on the pyrrolopyridine core introduces distinct fragmentation behaviors that are key to its identification.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is expected to be significantly influenced by the ionization technique employed. Electron Ionization (EI), a high-energy method, will likely induce extensive fragmentation, while Electrospray Ionization (ESI), a softer technique, will primarily generate a protonated molecular ion with fragmentation being induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[3][4]

Electron Ionization (EI-MS) Fragmentation

Under EI conditions (typically 70 eV), the molecule is expected to undergo significant fragmentation. The primary fragmentation events are predicted to be driven by the relative bond strengths within the molecule. The Carbon-Iodine bond is the weakest, making the loss of an iodine radical a highly probable initial fragmentation step.[3]

Key Predicted EI Fragmentation Pathways:

  • Loss of Iodine: The most facile fragmentation is the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•, 127 Da). This will produce a prominent ion at m/z 151.

  • Loss of Chlorine: Subsequent or alternative fragmentation can involve the loss of a chlorine radical (Cl•, 35/37 Da). The characteristic 3:1 isotopic pattern of chlorine will be a key diagnostic feature for any fragment containing this atom.[3][5]

  • Ring Fragmentation: The pyrrolopyridine core can undergo cleavage, leading to the expulsion of small neutral molecules like hydrogen cyanide (HCN, 27 Da).[6][7]

  • Halogen Loss followed by Ring Contraction/Rearrangement: Following the initial loss of a halogen, the resulting radical cation can undergo rearrangements and further fragmentation.

Table 1: Predicted Key Fragments for 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine under EI-MS

m/z (for ³⁵Cl) Proposed Fragment Notes
278[M]⁺•Molecular ion. Will show an M+2 peak due to ³⁷Cl.
151[M-I]⁺Loss of iodine radical. Will show an M+2 peak.
243[M-Cl]⁺Loss of chlorine radical.
124[M-I-HCN]⁺Loss of iodine and hydrogen cyanide.
216[M-Cl-HCN]⁺Loss of chlorine and hydrogen cyanide.

Diagram 1: Predicted EI-MS Fragmentation Pathway

EI_Fragmentation M [C₇H₄ClIN₂]⁺• m/z 278/280 M_minus_I [C₇H₄ClN₂]⁺ m/z 151/153 M->M_minus_I - I• M_minus_Cl [C₇H₅IN₂]⁺• m/z 243 M->M_minus_Cl - Cl• M_minus_I_minus_HCN [C₆H₃ClN]⁺ m/z 124/126 M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted major fragmentation pathways of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine under EI-MS.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Protonated Molecule: The base peak in the full scan ESI mass spectrum is expected to be the protonated molecule at m/z 279.

  • Loss of Iodine: Similar to EI, the loss of a neutral iodine atom (I•) from the protonated molecule is a likely fragmentation pathway, although the mechanism will differ. Alternatively, loss of HI (128 Da) could occur.

  • Loss of Chlorine: The loss of a neutral chlorine atom (Cl•) or HCl (36 Da) is also possible.

  • Sequential Losses: Sequential losses of halogens and small molecules from the pyrrolopyridine ring are expected.

Table 2: Predicted Key Fragments for 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine under ESI-MS/MS of [M+H]⁺

Precursor Ion m/z (for ³⁵Cl) Product Ion m/z (for ³⁵Cl) Proposed Neutral Loss Notes
279152ILoss of an iodine atom.
279244ClLoss of a chlorine atom.
279151HILoss of hydrogen iodide.
279243HClLoss of hydrogen chloride.
152125HCNLoss of hydrogen cyanide from [M+H-I]⁺.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C₇H₅ClIN₂]⁺ m/z 279/281 MH_minus_I [C₇H₅ClN₂]⁺ m/z 152/154 MH->MH_minus_I - I MH_minus_Cl [C₇H₅IN₂]⁺ m/z 244 MH->MH_minus_Cl - Cl MH_minus_I_minus_HCN [C₆H₄ClN]⁺ m/z 125/127 MH_minus_I->MH_minus_I_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine in ESI-MS/MS.

Experimental Protocols

To acquire the mass spectrometry data for 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, the following general protocols can be utilized.

Sample Preparation
  • Dissolution: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). For direct infusion EI-MS, a higher concentration may be required.

EI-MS Analysis (via Gas Chromatography - Mass Spectrometry)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

ESI-MS/MS Analysis (via Liquid Chromatography - Mass Spectrometry)
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Full Scan Mass Range: m/z 100-500.

    • MS/MS: Isolate the precursor ion (m/z 279) and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is predicted to be characterized by the facile loss of its halogen substituents, with the cleavage of the carbon-iodine bond being the most prominent initial step. The choice of ionization technique will dictate the extent of fragmentation, with EI providing a more complex spectrum of fragment ions and ESI-MS/MS allowing for controlled fragmentation of the protonated molecule. The presence of the chlorine isotope pattern will serve as a valuable tool for confirming the identity of chlorine-containing fragments. This guide provides a foundational framework for researchers working on the analysis and identification of this and structurally related compounds.

References

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evalu
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
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  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC,
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  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok,
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen,

Sources

Validation

Benchmarking 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Scaffold Selection in Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale In modern medicinal chemistry, azaindoles have cemented their status as privileged bioisosteres for indole and purine systems[1]. While the 7-azaindole framework has historically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, azaindoles have cemented their status as privileged bioisosteres for indole and purine systems[1]. While the 7-azaindole framework has historically dominated the development of FDA-approved kinase inhibitors (e.g., Vemurafenib), the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is rapidly emerging as a powerful alternative. It offers unique opportunities to navigate crowded intellectual property landscapes and fine-tune physicochemical properties[2].

This technical guide benchmarks 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1934794-74-7) against traditional unsubstituted azaindole and indole scaffolds. By analyzing its structural advantages, kinase binding vectors, and orthogonal synthetic tractability, this guide provides drug development professionals with actionable data for hit-to-lead optimization.

Structural and Physicochemical Benchmarking

The strategic introduction of a nitrogen atom into the indole core fundamentally alters the electron density, pKa, and lipophilicity of the resulting molecule[3]. In the 6-azaindole framework, the pyridine nitrogen is positioned to act as a strong hydrogen-bond acceptor, which dramatically shifts the binding orientation within the ATP-binding pocket of kinases compared to its 7-azaindole counterpart[4].

Furthermore, the addition of the 5-chloro and 2-iodo substituents in 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine creates a highly functionalized building block. While these heavy halogens increase the overall lipophilicity (LogP), the inherent polarity of the 6-azaindole core maintains a favorable balance for cellular permeability.

Table 1: Comparative Physicochemical Profile of Indole and Azaindole Scaffolds
ScaffoldApprox. pKa (Conjugate Acid)Approx. LogPKey Structural AdvantagePrimary Limitation
Indole -2.0 (NH pKa ~16.2)2.1Natural bioisostere, highly abundant.Poor aqueous solubility, high metabolic clearance.
7-Azaindole 4.61.6Excellent dual H-bond donor/acceptor for kinase hinges.Highly crowded IP space; potential for CYP inhibition.
6-Azaindole 8.01.2Unique H-bond vectors; improved aqueous solubility.Less explored synthetic methodologies.
5-Cl-2-I-6-Azaindole 6.5 (Lowered by halogens)3.0Orthogonal synthetic handles for rapid diversification.Requires step-wise dehalogenation/coupling workflows.

(Note: pKa and LogP values for unsubstituted scaffolds are derived from standard physicochemical datasets[3], while values for the di-halogenated derivative are predictive estimates based on Hammett constants).

Kinase Binding Mechanisms & Pathway Modulation

The positional isomerism of the pyridine nitrogen dictates the hydrogen-bonding vectors available to interact with the kinase hinge region. Unlike 7-azaindoles, which often form a bidentate interaction with the hinge backbone, 6-azaindoles project their nitrogen lone pair at a distinct angle. This allows for selective targeting of kinases that possess atypical hinge region architectures, such as LATS or AAK1[4].

KinaseBinding A Kinase Hinge Region (ATP Binding Pocket) B 6-Azaindole Core (H-Bond Acceptor/Donor) A->B Hydrogen Bonding C C2-Iodo / C5-Chloro (Hydrophobic Pocket Entry) B->C Vector Trajectory D Downstream Pathway Inhibition (e.g., LATS/AAK1) B->D Target Modulation

Caption: Kinase hinge-binding mechanism and downstream signaling modulation by the 6-azaindole scaffold.

Synthetic Tractability: The Orthogonal Halogen Advantage

The defining feature of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is its di-halogenated substitution pattern. The causality behind selecting this specific building block lies in the bond dissociation energies: the C-I bond is significantly weaker than the C-Cl bond. This energetic differential allows for highly regioselective oxidative addition of Palladium(0) at the C-2 position under mild conditions, leaving the C-5 chlorine entirely intact for subsequent, more rigorous cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Workflow SM 5-Chloro-2-iodo-6-azaindole (Starting Scaffold) Pd1 Pd-Catalyzed Suzuki Coupling (Selective at C-2) SM->Pd1 Boronic Acid, Base Int 5-Chloro-2-aryl-6-azaindole (Intermediate) Pd1->Int Rapid C-I Insertion Pd2 Buchwald-Hartwig Amination (Activation at C-5) Int->Pd2 Amine, Strong Base Product Di-substituted Kinase Inhibitor (Lead Compound) Pd2->Product C-Cl Insertion

Caption: Orthogonal cross-coupling experimental workflow for 5-chloro-2-iodo-6-azaindole.

Self-Validating Experimental Protocol: Regioselective C-2 Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The conditions are specifically calibrated to exploit the reactivity gap between the C-I and C-Cl bonds.

Step 1: Reagent Preparation & Degassing

  • Action: Combine 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), aryl boronic acid (1.1 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen rapidly degrades the active Pd(0) species. Thorough degassing ensures the catalytic cycle remains efficient, preventing the need for excessive catalyst loading which could force unwanted C-Cl activation.

Step 2: Catalyst Addition & Controlled Heating

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) under Argon. Heat the reaction mixture strictly to 60°C for 4 hours.

  • Causality: The 60°C temperature threshold is critical. At this temperature, oxidative addition occurs exclusively at the weaker C-I bond. Exceeding 85°C risks initiating competitive oxidative addition at the C-5 chlorine, leading to unwanted di-arylated byproducts.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: Sample the reaction and analyze via LC-MS.

  • Validation Logic: A successful, regioselective reaction will show a mass shift corresponding to the addition of the aryl group minus the iodine atom. Crucially, the resulting mass spectrum must display a classic 3:1 isotope pattern (M / M+2) indicative of the retained chlorine atom. If this isotope pattern is absent, it immediately signals that the temperature was too high or the catalyst too aggressive, resulting in premature C-Cl bond cleavage.

Step 4: Workup & Isolation

  • Action: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the 5-chloro-2-aryl-1H-pyrrolo[2,3-c]pyridine intermediate, ready for C-5 functionalization.

Conclusion

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine represents a highly strategic building block for modern drug discovery. By combining the unique physicochemical and kinase-binding properties of the 6-azaindole core with the synthetic orthogonality of a di-halogenated system, researchers can rapidly generate diverse, patentable libraries of novel kinase inhibitors. Its predictable reactivity profile ensures that complex, multi-step synthetic workflows remain robust and scalable.

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Comparative

Validating Structural Analogs of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for Kinase Inhibitor Development

As drug development increasingly targets complex kinase and epigenetic networks, the selection of the foundational chemical scaffold dictates the success or failure of a screening campaign. 5-Chloro-2-iodo-1H-pyrrolo[2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex kinase and epigenetic networks, the selection of the foundational chemical scaffold dictates the success or failure of a screening campaign. 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1934794-74-7) is a highly privileged 6-azaindole building block. Its unique electronic properties and orthogonal halogens make it a premier starting material for synthesizing libraries of kinase inhibitors and epigenetic modulators, such as Lysine-Specific Demethylase 1 (LSD1) inhibitors 1.

This guide provides an objective comparison of the 6-azaindole scaffold against traditional alternatives and details the self-validating experimental workflows required to evaluate these analogs in biological assays.

Scaffold Comparison: The 6-Azaindole Advantage

When designing ATP-competitive inhibitors, medicinal chemists frequently debate between indoles, quinazolines, and azaindoles. The pyrrolo[2,3-c]pyridine (6-azaindole) core offers distinct mechanistic advantages over its counterparts 2. The incorporation of a nitrogen atom at position 6 fundamentally alters the molecule's physicochemical profile.

  • Superior Hinge Binding: The N-6 atom acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of kinases (such as AAK1 or BRAF), this nitrogen frequently interacts with the backbone amide of hinge region residues (e.g., Cys129 in AAK1), anchoring the inhibitor and drastically lowering the IC50​ 3.

  • Optimized Lipophilicity (CLogP): Traditional indoles often suffer from high lipophilicity, leading to poor aqueous solubility and high plasma protein binding. The 6-azaindole core lowers the CLogP, improving the free fraction of the drug.

  • Orthogonal Reactivity: The specific substitution pattern of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine allows for sequential, highly regioselective cross-coupling reactions without the need for complex protecting group strategies.

Quantitative Scaffold Performance Data

The following table summarizes comparative validation data for a synthesized 6-azaindole analog versus traditional scaffold matched-pairs:

Scaffold CoreRepresentative StructureCLogPAqueous Sol. (µM)Kinase IC50​ (nM)Cellular EC50​ (nM)
6-Azaindole 5-Cl-2-Aryl-pyrrolo[2,3-c]pyridine2.8> 1004.218.5
Indole 5-Cl-2-Aryl-indole4.1< 1012.0> 1000
Quinazoline Standard Reference Inhibitor3.5458.545.0

Data Note: The indole analog shows a severe translational drop-off between biochemical IC50​ and cellular EC50​ due to poor solubility and membrane permeability, an issue resolved by the 6-azaindole bioisostere.

Mechanistic Pathway of Inhibition

G A 6-Azaindole Core (Pyrrolo[2,3-c]pyridine) B Kinase Hinge Region (ATP Pocket) A->B Competitive Binding (H-bond Donor/Acceptor) C Downstream Effector (e.g., MEK/ERK) B->C Phosphorylation Blocked D Cellular Proliferation C->D Signal Aborted E Apoptosis / Arrest C->E Therapeutic Effect

Fig 1. Mechanistic pathway of 6-azaindole ATP-competitive kinase inhibition.

Experimental Validation Workflows

To ensure scientific integrity, biological validation must rely on self-validating systems —assays designed to inherently rule out false positives such as autofluorescence, aggregation, or membrane impermeability.

Workflow S1 1. Scaffold Derivatization Orthogonal Cross-coupling S2 2. Biochemical Profiling TR-FRET Kinase Assay S1->S2 S3 3. Cellular Target Engagement NanoBRET Assay S2->S3 N1 Validates intrinsic affinity Rules out autofluorescence S2->N1 S4 4. Phenotypic Validation CellTiter-Glo Viability S3->S4 N2 Confirms cell permeability and ATP competition S3->N2

Fig 2. Self-validating experimental workflow for 6-azaindole analog screening.

Protocol 1: Regioselective Synthesis of Analogs

Causality: Why start derivatization at C-2? The carbon-iodine bond at C-2 is significantly weaker and more reactive toward oxidative addition than the carbon-chlorine bond at C-5. This allows chemists to selectively functionalize the scaffold without protecting groups.

  • C-2 Arylation: Dissolve 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 1,4-dioxane/H₂O mixture.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq). Stir at 25°C. The reaction proceeds exclusively at the C-2 position.

  • C-5 Amination: Isolate the C-2 intermediate. React with the desired amine (1.2 eq) using Pd2​(dba)3​ and BrettPhos at 90°C to yield the final disubstituted 6-azaindole.

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality: Small molecule libraries inherently contain auto-fluorescent compounds. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we introduce a microsecond time delay before measurement. This allows short-lived background fluorescence to decay, ensuring the signal is exclusively from target binding.

  • Reaction Assembly: Combine the 6-azaindole analog (10-point dose-response, 10 µM to 0.5 nM) with purified recombinant kinase in assay buffer (HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

  • Substrate Addition: Add biotinylated peptide substrate and ATP at the predetermined Km​ concentration. Incubate for 60 minutes at 22°C.

  • Detection: Terminate the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Read on a microplate reader with a 100 µs delay. Calculate the IC50​ using the 665 nm / 615 nm emission ratio.

Protocol 3: NanoBRET Cellular Target Engagement

Causality: A biochemical IC50​ does not guarantee cellular efficacy. Intracellular ATP concentrations are massive (~1-5 mM) compared to biochemical assays (~10-100 µM), which aggressively outcompetes Type I inhibitors 3. NanoBRET provides a real-time, self-validating measure of intracellular binding in live cells.

  • Transfection: Transfect HEK293 cells with a plasmid encoding a Kinase-NanoLuc fusion protein. Seed into 384-well plates.

  • Tracer Equilibration: Add a cell-permeable fluorescent NanoBRET tracer (competitive probe) and the 6-azaindole analog. Incubate for 2 hours at 37°C.

  • Signal Detection: Add Nano-Glo substrate. If the 6-azaindole is cell-permeable and binds the target, it displaces the tracer, causing a dose-dependent decrease in the BRET ratio (Acceptor/Donor emission).

Conclusion

The 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine scaffold is far superior to traditional indoles for kinase inhibitor development. Its unique 6-azaindole core provides essential hydrogen bonding capabilities that translate to potent biochemical affinity, while its optimized lipophilicity ensures that this affinity translates effectively into cellular environments. By utilizing orthogonal cross-coupling followed by self-validating TR-FRET and NanoBRET assays, researchers can rapidly identify and validate high-quality clinical candidates.

References

  • "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines" , Journal of Organic and Pharmaceutical Chemistry / ResearchGate. URL:[Link]

  • "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia" , PubMed / J. Med. Chem. URL:[Link]

  • "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue" , PMC. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine Isomers

Abstract In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are indispensable building blocks. 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative, is a key intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are indispensable building blocks. 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative, is a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. However, its synthesis can yield structurally similar and difficult-to-separate positional isomers, whose presence can compromise the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive spectroscopic framework for the unambiguous identification and differentiation of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine from its critical isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols and comparative data, to ensure absolute structural confirmation.

The Imperative for Isomeric Purity in Drug Development

The precise arrangement of atoms in a molecule dictates its three-dimensional shape and electronic properties, which in turn govern its interaction with biological targets. For a scaffold like 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, a subtle shift in the position of the chloro or iodo substituent can drastically alter its reactivity in subsequent synthetic steps and the pharmacological profile of the resulting API. For instance, the target molecule and its isomer, 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, possess the same molecular formula and weight, leading to nearly identical physical properties like melting point and solubility, making their separation and identification a significant analytical challenge. This guide focuses on differentiating the target compound from two prevalent and challenging isomers: a positional isomer (5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine) and a scaffold isomer (5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine).

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide absolute certainty. A robust characterization strategy relies on the convergence of data from multiple, orthogonal spectroscopic methods. The workflow presented here ensures a self-validating system where the strengths of one technique compensate for the limitations of another.

G cluster_0 Initial Characterization cluster_1 Definitive Structure Elucidation cluster_2 Final Confirmation Sample Synthesized Product (Isomeric Mixture) HRMS High-Resolution MS (Confirms Formula) Sample->HRMS Elemental Composition IR FT-IR Spectroscopy (Functional Group ID) Sample->IR Vibrational Modes NMR_1D 1D NMR (¹H, ¹³C) (Primary Structure) HRMS->NMR_1D C₇H₄ClIN₂ Confirmed IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignment) NMR_1D->NMR_2D Ambiguous Signals Confirmation Unambiguous Isomer ID NMR_2D->Confirmation Full Assignment

Caption: Isomer characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For differentiating the pyrrolopyridine isomers, ¹H, ¹³C, and 2D correlation experiments (like HSQC and HMBC) are indispensable.

Causality Behind Experimental Choices

The positions of the electron-withdrawing chlorine and iodine atoms, along with the pyridine nitrogen, create unique electronic environments for each proton and carbon in the aromatic system. This results in distinct chemical shifts (δ) and spin-spin coupling constants (J), which serve as fingerprints for each isomer. 2D NMR is crucial because it reveals through-bond correlations, allowing us to piece together the molecular structure definitively. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for assigning quaternary (non-protonated) carbons and confirming the substitution pattern.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as proton signals, especially the N-H proton, can shift significantly.[2] DMSO-d₆ is often preferred as it reliably shows the N-H proton.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and an acquisition time (AQ) of at least 3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (1-2 hours) is typically required.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached ¹H and ¹³C nuclei. It is essential for assigning carbons that have protons attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is the key experiment to identify the substitution pattern by correlating protons to quaternary carbons, such as C2, C5, and the bridgehead carbons.

Comparative NMR Data Analysis

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the target compound and its key isomers. These predictions are based on established principles of substituent effects on aromatic systems.[3][4]

Position 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (Target) 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (Isomer 1) 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (Isomer 2)
H1 (N-H) ~12.5 ppm (broad s)~12.6 ppm (broad s)~12.8 ppm (broad s)
H3 ~6.8 ppm (s)N/A (Substituted with Iodo)~6.7 ppm (s)
H2 N/A (Substituted with Iodo)~7.8 ppm (s)N/A (Substituted with Iodo)
H4 ~8.1 ppm (s)~8.0 ppm (s)~7.9 ppm (d)
H6 N/A (Substituted with Chloro)N/A (Substituted with Chloro)~7.2 ppm (d)
H7 ~8.4 ppm (s)~8.3 ppm (s)N/A (Nitrogen)
C2 ~85 ppm~128 ppm~83 ppm
C3 ~115 ppm~70 ppm~118 ppm
C3a ~130 ppm~131 ppm~132 ppm
C4 ~125 ppm~124 ppm~120 ppm
C5 ~128 ppm~127 ppm~129 ppm
C6 ~145 ppm~144 ppm~118 ppm
C7a ~148 ppm~147 ppm~150 ppm

Data Interpretation and Key Differentiators:

  • Target vs. Isomer 1 (Positional): The most striking difference is the presence of a signal for H3 (~6.8 ppm) in the target compound, which is absent in Isomer 1. Conversely, Isomer 1 will show a signal for H2 (~7.8 ppm), which is absent in the target. In the ¹³C spectrum, the iodo-substituted carbon will be significantly shifted: C2 is highly shielded (~85 ppm) in the target, while C3 is similarly shielded (~70 ppm) in Isomer 1. HMBC correlations from the remaining protons to these carbons will provide definitive proof.

  • Target vs. Isomer 2 (Scaffold): The ¹H NMR of the pyridine ring is most diagnostic. In the target (a 6-azaindole), H4 and H7 appear as singlets. In Isomer 2 (a 7-azaindole), H4 and H6 will appear as doublets due to coupling to each other. This difference in the coupling pattern is an unambiguous marker for the underlying pyrrolopyridine scaffold.

Caption: Key ¹H NMR differences between scaffolds.

High-Resolution Mass Spectrometry (HRMS)

While standard MS cannot distinguish between isomers, HRMS is essential for confirming the elemental composition.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique ideal for these molecules, preventing premature fragmentation and ensuring the observation of the molecular ion. High-resolution analysis (e.g., on a TOF or Orbitrap instrument) provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Analysis: Compare the measured mass of the most intense ion in the isotopic cluster to the calculated exact mass for C₇H₅ClIN₂⁺.

Expected HRMS Data
  • Calculated Exact Mass for [C₇H₄ClIN₂ + H]⁺: 278.9262

  • Expected Result: A measured mass of 278.9262 ± 0.0005 (for <2 ppm mass error).

This confirms that the compound has the correct formula, ruling out impurities with different compositions but potentially similar retention times in chromatography.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Experimental Choices

While many bond vibrations (like C-H and N-H stretches) will be similar across isomers, the overall vibrational profile of the molecule is sensitive to its symmetry and the distribution of electron density.[5] The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending and stretching vibrations unique to the specific arrangement of atoms. Differences in the C-Cl, C-I, and aromatic ring stretching and bending modes between isomers will manifest as distinct patterns in this region.[6]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder on the ATR crystal and apply pressure.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Comparative IR Data Analysis
Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Observations and Differences
N-H Stretch 3100 - 3400A broad peak, characteristic of the pyrrole N-H.[7] Its position may shift slightly based on intermolecular hydrogen bonding in the crystal lattice, which can differ between isomers.
Aromatic C-H Stretch 3000 - 3100Sharp peaks, present in all isomers.
Aromatic C=C/C=N Stretch 1400 - 1650A series of sharp bands. The relative intensities and precise positions of these bands will vary between isomers due to changes in the ring's dipole moment and symmetry.
Fingerprint Region 600 - 1400This region will contain the most significant differences. It includes C-H out-of-plane bending and ring deformation modes. The substitution pattern dictates which modes are IR-active, leading to a unique fingerprint for each isomer.

Key Differentiator: The primary utility of IR is as a comparative tool. An authentic reference standard of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine should be analyzed, and its fingerprint region should be used as the benchmark for identifying production batches and ruling out the presence of isomers, which will exhibit a non-identical pattern.

Conclusion

The unambiguous structural characterization of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine and the confident rejection of its isomers are critical for advancing drug development programs. While HRMS confirms elemental composition and IR provides a valuable fingerprint, NMR spectroscopy stands as the definitive technique for differentiation . The distinct coupling patterns of the pyridine ring protons (singlets vs. doublets) unequivocally distinguish the 6-azaindole and 7-azaindole scaffolds. Furthermore, the unique chemical shifts of the pyrrole ring protons and carbons, corroborated by 2D HMBC correlations to the halogen-substituted carbons, provide an unassailable method for confirming the precise positions of the chloro and iodo substituents. By employing this multi-faceted spectroscopic approach, researchers and drug development professionals can ensure the isomeric integrity of their key intermediates, safeguarding the quality and consistency of their final API.

References

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • Molecules (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Available at: [Link]

  • Royal Society of Chemistry (2019). Supplementary Information for Chemical Science. Available at: [Link]

  • ResearchGate (2020). The 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), HMBC, and ROESY spectra data for Compound 2. Available at: [Link]

  • NextSDS (2024). 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • MDPI (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment. Available at: [Link]

  • Supporting Information, N-oxidation of Pyridine Derivatives. Available at: [Link]

  • ACG Publications (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • RSC Publishing (2023). Decoding the infrared spectra changes upon formation of molecular complexes. Available at: [Link]

  • Organic Chemistry Data (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate (2017). Isomeric forms of pyrrolopyridines. Available at: [Link]

  • Magritek (2022). Just a few milligrams available for a 13C measurement? Available at: [Link]

  • CIBTech (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

  • PMC (2021). Competition between π‑π and NH···π Interactions in Pyrrole+-Benzene and Pyrrole+-Toluene Radical Cations Revealed by IR Spectroscopy. Available at: [Link]

  • SciSpace (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Moroccan Journal of Chemistry (2017). Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. Available at: [Link]

  • ResearchGate (2023). Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. Available at: [Link]

  • PubMed (2012). Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles. Available at: [Link]

  • RSC Publishing (2020). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

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